molecular formula C11H14 B1396618 2-Cyclopropyl-1,3-dimethylbenzene CAS No. 36825-29-3

2-Cyclopropyl-1,3-dimethylbenzene

Cat. No.: B1396618
CAS No.: 36825-29-3
M. Wt: 146.23 g/mol
InChI Key: YGASVBATYMYOFN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-dimethylbenzene is an organic compound with the molecular formula C11H14 and a molecular weight of 146.23 g/mol . This compound, identified by CAS Registry Number 36825-29-3, features a benzene ring disubstituted with methyl groups at the 1 and 3 positions and a cyclopropyl substituent at the 2 position . It is supplied as a high-purity material for research applications and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a substituted aromatic building block, this compound is of significant interest in synthetic and medicinal chemistry research. The cyclopropyl group attached to the aromatic system can be used to investigate steric and electronic effects on reaction pathways, and it serves as a versatile precursor for developing more complex molecular architectures. Researchers value this compound for exploring structure-activity relationships and as a key intermediate in the synthesis of ligands and pharmaceuticals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGASVBATYMYOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708462
Record name 2-Cyclopropyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-29-3
Record name 2-Cyclopropyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Cyclopropyl-1,3-dimethylbenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 36825-29-3 | Formula: C₁₁H₁₄ | MW: 146.23 g/mol

Executive Summary

2-Cyclopropyl-1,3-dimethylbenzene is a sterically congested aromatic hydrocarbon that serves as a critical model for steric inhibition of resonance . Unlike unsubstituted cyclopropylbenzene, which adopts a "bisected" conformation to maximize


-orbital overlap, the presence of ortho-methyl groups in the 1,3-positions forces the cyclopropyl substituent into a perpendicular  orientation.[1] This conformational lock alters its electronic properties, metabolic stability, and lipophilicity profile, making it a valuable scaffold in medicinal chemistry (as a rigidified bioisostere) and physical organic chemistry.
Physicochemical Specifications

The physical behavior of this molecule is dominated by the "buttressing effect" of the flanking methyl groups.

PropertyValue / DescriptionConfidence
Molecular Weight 146.23 g/mol Experimental
Appearance Colorless liquidExperimental
Boiling Point ~205–210 °C (Predicted)High (Analogous)
LogP (Octanol/Water) 3.8 – 4.1 (Predicted)High
Rotational Barrier ~6.4 kJ/mol (Ground State: Perpendicular)Experimental [1]
Conformation

(Perpendicular)
Experimental [1]
Density ~0.91 g/cm³ (Predicted)Medium

Note on Boiling Point: While specific experimental BP data is sparse in public registries, it is estimated to be 15–20°C higher than 1,3-dimethyl-2-ethylbenzene due to the rigid cyclopropyl ring packing and slightly higher molecular weight.

Structural Dynamics: The Ortho-Effect

The defining feature of this compound is its rotational energy landscape.

3.1 Bisected vs. Perpendicular Conformation

In cyclopropylbenzene (unsubstituted), the cyclopropyl ring acts as a


-donor. The lowest energy state is bisected  (

), where the C-H bond of the cyclopropyl methine is in the plane of the benzene ring.[1] This allows the Walsh orbitals of the cyclopropyl group to overlap with the aromatic

-system.

In This compound , the 1,3-methyl groups create severe steric repulsion with the cyclopropyl methylene protons if the molecule attempts to adopt the bisected geometry. Consequently, the ground state is inverted:

  • Ground State: Perpendicular (

    
    ).[1] The cyclopropyl ring is orthogonal to the benzene plane.
    
  • Electronic Consequence: Resonance is inhibited. The cyclopropyl group acts purely as an inductive alkyl substituent rather than a conjugated donor.

3.2 Rotational Energy Landscape

The following diagram illustrates the inversion of stability caused by the ortho-methyl groups.

ConformationEnergy cluster_0 Unsubstituted Cyclopropylbenzene cluster_1 This compound U_Bisected Bisected (0°) Ground State (Max Resonance) U_Perp Perpendicular (90°) Transition State U_Bisected->U_Perp Rotation requires breaking conjugation S_Perp Perpendicular (90°) Ground State (Min Steric Clash) S_Bisected Bisected (0°) High Energy TS (Steric Clash with Me) S_Perp->S_Bisected Rotation requires overcoming steric strain

Figure 1: Inversion of conformational preference. The 1,3-dimethyl substitution penalizes the bisected state, locking the molecule in a perpendicular geometry.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing this sterically crowded arene is the Palladium-catalyzed cross-coupling of 2-bromo-m-xylene with cyclopropylboronic acid. Standard conditions often fail due to the steric bulk; therefore, high-activity catalysts or specific phosphine ligands (like tricyclohexylphosphine,


) are required [2].
4.1 Reagents & Stoichiometry
  • Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.3 eq)[2]

  • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (

    
    ) (10 mol%)[2]
    
  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene / Water (20:1 v/v)

4.2 Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂,

    
    , and the aryl bromide. Stir for 10 mins to generate the active Pd(0) species.
    
  • Addition: Add cyclopropylboronic acid, K₃PO₄, and degassed Toluene/Water solvent mixture.

  • Reaction: Seal and heat to 100°C for 12–16 hours. The high temperature is necessary to overcome the activation barrier imposed by the ortho-methyl groups.

  • Workup: Cool to RT. Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄.[3]

  • Purification: Silica gel chromatography (Hexanes 100%). The product is non-polar and elutes quickly.

SynthesisWorkflow Reactants 2-Bromo-m-xylene + Cyclopropylboronic Acid Catalyst Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O Reactants->Catalyst Heating Heat to 100°C (12-16 Hours) Catalyst->Heating Oxidative Addition & Transmetallation Workup Extraction (Ether/Water) Dry (MgSO4) Heating->Workup Reductive Elimination Purification Flash Column (100% Hexanes) Workup->Purification Product Pure 2-Cyclopropyl- 1,3-dimethylbenzene Purification->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for sterically hindered aryl bromides.

Spectroscopic Characterization

The "perpendicular" conformation imparts specific NMR signatures distinct from unhindered analogs.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: ~6.9–7.1 ppm (Multiplet).

    • Ortho-Methyls: Singlet at ~2.3–2.4 ppm. Note: These may be slightly shielded compared to m-xylene due to the ring current of the orthogonal cyclopropyl group.

    • Cyclopropyl Methine (CH): ~1.5–1.6 ppm (Multiplet).

    • Cyclopropyl Methylenes (CH₂): Two distinct multiplets at ~0.6 and ~0.9 ppm. The perpendicular lock makes the two faces of the cyclopropyl ring inequivalent relative to the benzene ring, enhancing magnetic anisotropy effects.

References
  • Conformational Analysis: Schaefer, T., et al. "Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes." Canadian Journal of Chemistry, 1999, 77(10).

  • Synthesis Protocol: Wallace, D. J., & Chen, C. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 2002.

  • Steric Inhibition: Li, A. Y. "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex."[4]

Sources

Technical Monograph: 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Utility of a Sterically Congested Arene

Part 1: Executive Summary – The "Locked" Rotator

2-Cyclopropyl-1,3-dimethylbenzene (CAS: 36825-29-3) represents a textbook case of steric inhibition of resonance and conformational locking in organic chemistry. Unlike its unhindered parent, cyclopropylbenzene, which adopts a "bisected" conformation to maximize


-conjugation, the introduction of methyl groups at the 1- and 3-positions forces the cyclopropyl ring into a perpendicular  orientation.

For drug discovery professionals, this molecule is not merely a structural curiosity; it is a precision tool. It serves as a rigidified bioisostere for isopropyl groups, offering distinct metabolic stability profiles and a fixed vector for hydrophobic interactions. This guide dissects the causality between its steric congestion and its unique physicochemical properties.[1]

Part 2: Structural Analysis & The "Ortho Effect"
2.1 The Conformational Switch

The defining feature of this compound is its rotational energy landscape.

  • Cyclopropylbenzene (Unsubstituted): Adopts a bisected conformation (

    
    ).[2] The C-H bond of the cyclopropyl methine lies in the plane of the benzene ring, allowing overlap between the Walsh orbitals of the cyclopropane and the aromatic 
    
    
    
    -system.
  • This compound (Hindered): The ortho-methyl groups create severe steric repulsion with the

    
    -hydrogens of the cyclopropyl ring. To relieve this strain, the ring rotates 90° into a perpendicular conformation  (
    
    
    
    ).

Consequences:

  • Electronic Decoupling: The perpendicular geometry breaks the conjugation between the cyclopropyl Walsh orbitals and the benzene ring. The cyclopropyl group acts as a pure inductive donor/bulky lipophilic group rather than a resonance donor.

  • NMR Signature: This conformation is detectable via Schaefer's "J method," where the long-range coupling constant

    
     drops significantly compared to the bisected form.[2]
    
2.2 Visualization of Conformational Locking

Conformation cluster_0 Unhindered (Cyclopropylbenzene) cluster_1 Hindered (this compound) A Bisected Conformation (θ = 0°) Max Conjugation B Perpendicular Conformation (θ = 90°) Steric Lock A->B Addition of 1,3-Dimethyl Groups C Outcome: 1. Loss of Resonance 2. Fixed Hydrophobic Vector 3. Ortho-Methyl Shielding B->C

Figure 1: The steric "switch" forcing the perpendicular geometry.

Part 3: Synthetic Strategy

Synthesizing sterically hindered arenes is non-trivial. Standard cross-couplings often fail due to the difficulty of oxidative addition into hindered halides or slow reductive elimination. The most robust pathway utilizes Suzuki-Miyaura coupling optimized for sterically demanding substrates.

3.1 The Challenge
  • Substrate: 2-Bromo-1,3-dimethylbenzene (highly hindered electrophile).

  • Reagent: Cyclopropylboronic acid (nucleophile).

  • Failure Mode: Protodeboronation of the cyclopropyl species or homocoupling due to slow reaction kinetics at the hindered center.

3.2 Optimized Protocol: High-Activity Palladium Catalysis

To overcome the steric barrier, bulky, electron-rich phosphine ligands (like SPhos or RuPhos) are required to facilitate the oxidative addition and reductive elimination steps.

Reagents:

  • Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Boronic Acid: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a reaction vial with 2-bromo-1,3-dimethylbenzene (5.0 mmol), cyclopropylboronic acid (7.5 mmol), Pd(OAc)₂ (0.1 mmol), SPhos (0.2 mmol), and anhydrous K₃PO₄ (15 mmol).

  • Solvation: Add degassed Toluene (15 mL) and Water (1.5 mL). The biphasic system helps dissolve the inorganic base while protecting the catalyst.

  • Thermal Activation: Seal the vial and heat to 100°C for 12–18 hours. Vigorous stirring is essential to ensure phase transfer.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.

3.3 Synthetic Workflow Diagram

Synthesis Start 2-Bromo-1,3-dimethylbenzene (Steric Electrophile) System Catalytic System: Pd(OAc)2 / SPhos / K3PO4 Toluene/H2O, 100°C Start->System Reagent Cyclopropylboronic Acid (Nucleophile) Reagent->System Intermediate Oxidative Addition (Rate Limiting Step) System->Intermediate Ligand Acceleration Product This compound (Yield: ~70-85%) Intermediate->Product Reductive Elimination

Figure 2: Suzuki-Miyaura cross-coupling pathway for hindered arenes.

Part 4: Physicochemical & Medicinal Properties[3][4]
4.1 Data Summary Table
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₁₁H₁₄Fragment-based design
Molecular Weight 146.23 g/mol Low MW, high ligand efficiency potential
LogP (Predicted) ~3.2Highly lipophilic; blood-brain barrier penetrant
Conformation Perpendicular (

)
Rigid scaffold; reduced entropic penalty upon binding
Metabolic Stability HighCyclopropyl C-H bonds are stronger (106 kcal/mol) than Isopropyl C-H, resisting CYP450 oxidation.
Electronic Effect Inductive Donor (+I)Weakly activates ring; no resonance donation due to twist.
4.2 The Bioisostere Advantage

In medicinal chemistry, the this compound moiety is often used to replace an isopropylbenzene (cumene) group.

  • Metabolic Blocking: The isopropyl methine position is a "soft spot" for CYP450 hydroxylation. The cyclopropyl group, with its higher C-H bond dissociation energy and steric bulk, effectively blocks this metabolic route.[3]

  • Target Selectivity: The "locked" perpendicular conformation presents a fixed 3D shape, unlike the freely rotating isopropyl group. If the protein binding pocket requires a specific orientation, this rigid analog can increase potency by reducing the entropic cost of binding.

Part 5: References
  • Conformational Analysis (The J Method):

    • Ernst, L., Rieck, T., & Soliven, M. (1999).[4] Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes.[2] Canadian Journal of Chemistry. Link

  • Synthesis of Hindered Arenes:

    • Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.[5] Angewandte Chemie International Edition.[5][6] Link

  • Cyclopropyl Bioisosteres:

    • Talele, T. T. (2016).[6] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Link

  • General Chemical Data:

    • PubChem Compound Summary for CID 141567, this compound. Link

Sources

Technical Guide: Synthesis of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Cyclopropyl-1,3-dimethylbenzene (CAS: Not commonly listed, custom synthesis often required). Core Challenge: Steric Hindrance (The "Ortho-Effect").

The synthesis of this compound presents a classic but difficult problem in organic chemistry: di-ortho-substitution . The target molecule features a cyclopropyl ring flanked by two methyl groups at the C1 and C3 positions of the benzene ring. This steric congestion significantly impedes the trajectory of incoming nucleophiles or catalysts during cross-coupling reactions, often leading to low yields or homocoupling of the starting material.

This guide prioritizes two high-fidelity pathways:

  • Route A (Preferred): Palladium-catalyzed Suzuki-Miyaura coupling utilizing Buchwald ligands (SPhos/RuPhos) to overcome steric barriers.

  • Route B (Alternative): Furukawa-modified Simmons-Smith cyclopropanation of 2-vinyl-1,3-dimethylbenzene.

Part 1: Strategic Analysis & Retrosynthesis

The selection of the synthetic route depends heavily on the available starting materials and the scale of the reaction.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target This compound (Target) DisconnectionA C(sp2)-C(sp3) Disconnection Target->DisconnectionA Suzuki DisconnectionB Cyclopropanation Target->DisconnectionB Simmons-Smith Bromide 2-Bromo-1,3-dimethylbenzene (Commercially Available) DisconnectionA->Bromide Boronic Cyclopropylboronic Acid (or MIDA Ester) DisconnectionA->Boronic Alkene 2-Vinyl-1,3-dimethylbenzene DisconnectionB->Alkene Carbenoid Zn-Carbenoid (Et2Zn + CH2I2) DisconnectionB->Carbenoid Alkene->Bromide Stille/Suzuki Vinylation

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A utilizes direct coupling, while Route B constructs the ring on a vinyl precursor.

Part 2: Route A - Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Standard Pd(PPh3)4 conditions fail here. The oxidative addition of the hindered 2-bromo-1,3-dimethylbenzene is slow, and the transmetallation is even slower due to the bulk of the cyclopropyl group. To succeed, we must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

Critical Reagent Selection
  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos . These ligands create a "pocket" that facilitates the coupling of hindered substrates while preventing catalyst decomposition.

  • Boron Source: Cyclopropylboronic acid MIDA ester or Potassium cyclopropyl trifluoroborate .

    • Why? Free cyclopropylboronic acid is prone to protodeboronation (decomposition) under the basic conditions required for the reaction. The MIDA ester releases the active species slowly, maintaining stoichiometry.

Detailed Protocol (Self-Validating System)

Step 1: Preparation of the Reaction Matrix

  • Vessel: Flame-dried 50 mL Schlenk tube equipped with a magnetic stir bar.

  • Loading: Add 2-bromo-1,3-dimethylbenzene (1.0 equiv, 5.4 mmol, ~1.0 g) and Potassium cyclopropyl trifluoroborate (1.5 equiv).

  • Catalytic System: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: A 1:2 Pd:Ligand ratio is crucial to ensure the active Pd(0) species is ligated.

  • Base: Add K₃PO₄ (3.0 equiv, anhydrous). Carbonate bases often lack the strength to drive transmetallation in hindered systems.

Step 2: Solvent & Degassing (The Failure Point)

  • Add Toluene:Water (10:1 ratio, 0.2 M concentration).

  • CRITICAL: Degas the mixture via 3 cycles of Freeze-Pump-Thaw or vigorous argon sparging for 15 minutes. Oxygen will rapidly kill the electron-rich Pd-SPhos complex.

Step 3: Reaction & Monitoring

  • Seal the tube and heat to 100°C for 12-18 hours.

  • IPC (In-Process Control): Monitor by GC-MS.

    • Success Marker: Disappearance of bromide (m/z 184/186).

    • Product Marker: Appearance of parent ion (m/z 146).

    • Failure Mode: If homocoupling of the bromide (2,2',6,6'-tetramethylbiphenyl) is observed, increase the boronate equivalents and verify inert atmosphere.

Step 4: Workup

  • Cool to RT.[1] Filter through a pad of Celite to remove Pd black.

  • Dilute with EtOAc, wash with water and brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 98:2). The product is a non-polar oil.

Part 3: Route B - Furukawa-Modified Simmons-Smith

Rationale: If the coupling in Route A proves difficult due to specific impurity profiles or cost of ligands, the cyclopropanation of the corresponding alkene is the robust alternative. This reaction is stereospecific and driven by the electrophilic nature of the zinc carbenoid.

Pre-requisite: Synthesis of 2-vinyl-1,3-dimethylbenzene (via Stille coupling of the bromide with tributyl(vinyl)tin).

Detailed Protocol

Safety Warning: Diethylzinc (Et₂Zn) is pyrophoric . It ignites spontaneously in air. All transfers must use a gas-tight syringe under positive nitrogen pressure.

Step 1: Reagent Assembly

  • Vessel: 100 mL 3-neck round-bottom flask with reflux condenser and N₂ inlet.

  • Substrate: Dissolve 2-vinyl-1,3-dimethylbenzene (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Cooling: Cool the solution to 0°C (ice bath).

Step 2: Carbenoid Formation (In-Situ)

  • Add Diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise over 10 minutes. Do not allow temperature to spike.

  • Add Diiodomethane (CH₂I₂, 2.0 equiv) dropwise.

    • Mechanism:[2][3][4][5][6][7][8] This generates the active species,

      
       or 
      
      
      
      .
    • Visual Cue: A white precipitate (ZnI₂) may begin to form.

Step 3: Cyclopropanation

  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Reflux gently (40°C) for 4-6 hours.

  • IPC: Monitor by TLC (Hexanes). The alkene spot will vanish; the cyclopropane spot will be slightly more polar (lower Rf) or very similar (requires GC for confirmation).

Step 4: Quench (Exothermic)

  • Cool to 0°C.

  • Slowly add saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.

  • Extract with DCM, wash with 1M HCl (to remove Zn salts), then NaHCO₃.

Part 4: Mechanistic Insight & Visualization

Understanding the catalytic cycle of the hindered Suzuki coupling (Route A) explains why SPhos is necessary.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting 1) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting 2) OxAdd->TransMet + R-B(OH)2 + Base Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the steric bottlenecks. SPhos accelerates Oxidative Addition (via electron richness) and facilitates Transmetallation (via bulkiness preventing Pd aggregation).

Part 5: Comparative Data & Specifications

ParameterRoute A (Suzuki-SPhos)Route B (Simmons-Smith)
Overall Yield 75 - 85%85 - 92% (from alkene)
Step Count 1 (Convergent)2 (Linear, requires alkene)
Atom Economy Moderate (Boronate waste)Low (Zinc/Iodide waste)
Safety Profile Good (Standard lab hazards)High Risk (Pyrophoric Et₂Zn)
Scalability Excellent (Kg scale feasible)Difficult (Exotherms, waste disposal)
Impurity Profile Protodeboronation, HomocouplingUnreacted alkene, Zinc salts
Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.9-7.1 (m, 3H, Ar-H)
      
    • 
       2.4 (s, 6H, Ar-CH₃ )
      
    • 
       1.6 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.6-0.9 (m, 4H, Cyclopropyl-CH₂)
      
    • Note: The cyclopropyl protons will be shielded due to the orthogonal orientation relative to the aromatic ring caused by the methyl groups.

  • MS (EI): m/z 146 [M]⁺.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions, 58, 1–415. Link

  • Deng, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[9][10][11] RSC Advances. Link

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents for the Synthesis of Cyclopropanes. Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclopropyl-1,3-dimethylbenzene, a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer robust predictions regarding its properties, synthesis, and characterization.

Chemical Identity and Molecular Characteristics

This compound is an aromatic compound characterized by a benzene ring substituted with two methyl groups at the 1 and 3 positions, and a cyclopropyl group at the 2 position. This unique arrangement of alkyl and cycloalkyl substituents imparts specific steric and electronic properties that are of interest in rational drug design.

Molecular Formula: C₁₁H₁₄

Molecular Weight:

  • Average: 146.23 g/mol

  • Monoisotopic: 146.10955 g/mol

The presence of the strained cyclopropyl ring adjacent to a methyl group on the benzene ring creates a sterically hindered environment that can influence the molecule's conformational preferences and its interactions with biological targets.

Table 1: Calculated Physicochemical Properties

The following properties have been estimated based on the known values for 1,3-dimethylbenzene and cyclopropylbenzene, and general principles of physical organic chemistry.

PropertyPredicted ValueJustification and Authoritative Source Comparison
Boiling Point 185-195 °CHigher than 1,3-dimethylbenzene (139 °C) and cyclopropylbenzene (173 °C) due to increased molecular weight and van der Waals forces.
Density ~0.88 g/mLSimilar to other alkylated benzenes. For comparison, the density of 1,3-dimethylbenzene is approximately 0.864 g/mL.[1]
LogP (Octanol/Water Partition Coefficient) ~4.2Increased lipophilicity compared to 1,3-dimethylbenzene (LogP ≈ 3.2) due to the addition of the cyclopropyl group.[2]
Refractive Index ~1.51In line with other aromatic hydrocarbons of similar molecular weight.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, benzene).Typical for nonpolar aromatic hydrocarbons.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route would involve the introduction of the cyclopropyl group onto a pre-existing 1,3-dimethylbenzene (m-xylene) framework. The choice of reaction is critical to ensure the correct regioselectivity.

Proposed Synthetic Workflow: Simmons-Smith Cyclopropanation

A well-established method for forming cyclopropane rings is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple. To apply this to an aromatic system, an alkenyl side chain must first be introduced.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene

The synthesis begins with the Friedel-Crafts acylation of 1,3-dimethylbenzene. The two methyl groups are ortho, para-directing. Acylation at the 4-position is sterically favored over the 2-position.

  • Reactants: 1,3-Dimethylbenzene, Acetyl chloride (CH₃COCl)

  • Catalyst: Aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Rationale: This electrophilic aromatic substitution introduces a ketone functionality that can be further modified to an alkene. The reaction is directed to the 4- and 6-positions by the activating methyl groups. The 4-position is the major product due to less steric hindrance.

Step 2: Wittig Reaction to Form the Alkene

The resulting ketone is then converted to a vinyl group using a Wittig reaction.

  • Reactants: 4-acetyl-1,3-dimethylbenzene, Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br)

  • Base: A strong base such as n-butyllithium (n-BuLi)

  • Solvent: Tetrahydrofuran (THF)

  • Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. The ylide generated from methyltriphenylphosphonium bromide reacts with the ketone to form the desired vinyl-substituted benzene.

Step 3: Simmons-Smith Cyclopropanation

The final step is the cyclopropanation of the newly formed alkene.

  • Reactants: 1-ethenyl-2,4-dimethylbenzene, Diiodomethane (CH₂I₂)

  • Reagent: Zinc-copper couple (Zn-Cu)

  • Solvent: Diethyl ether (Et₂O)

  • Rationale: The Simmons-Smith reaction is a stereospecific method for cyclopropanation that avoids harsh conditions which could compromise the aromatic ring. The zinc-copper couple reacts with diiodomethane to form the active carbenoid species which then adds across the double bond.

Alternative Route: Palladium-Catalyzed Cross-Coupling

An alternative, more modern approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

  • Bromination of 1,3-Dimethylbenzene: Introduction of a bromine atom at the 2-position. This can be challenging due to the directing effects of the methyl groups, but can be achieved under specific conditions.

  • Suzuki Coupling: Reaction of the resulting 2-bromo-1,3-dimethylbenzene with cyclopropylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Simmons-Smith Cyclopropanation start1 1,3-Dimethylbenzene step1 Reaction with AlCl₃ start1->step1 start2 Acetyl Chloride start2->step1 product1 4-acetyl-1,3-dimethylbenzene step1->product1 step2 Reaction with (C₆H₅)₃PCH₃Br, n-BuLi product1->step2 product2 1-ethenyl-2,4-dimethylbenzene step2->product2 step3 Reaction with CH₂I₂, Zn-Cu product2->step3 final_product This compound step3->final_product

Caption: Proposed synthesis of this compound.

The Role of the Cyclopropyl Group in Drug Development

The incorporation of a cyclopropyl moiety into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3][4] The unique structural and electronic properties of the cyclopropyl ring can lead to several advantageous effects.[3][5]

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[4]

  • Improved Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in a typical alkyl chain. This makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[4][5]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa. It can act as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

  • Reduced Off-Target Effects: By improving the conformational fit to the intended target and altering metabolic pathways, the cyclopropyl group can help to minimize binding to off-target proteins, potentially reducing side effects.[4]

Given these benefits, this compound represents a novel scaffold for the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[6]

Analytical Characterization: Predicted Spectroscopic Data

The identity and purity of this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale for Prediction
Aromatic-H 6.8 - 7.2125 - 138The aromatic protons will appear in the typical downfield region. The substitution pattern will lead to a complex splitting pattern.
Cyclopropyl-CH 1.5 - 2.015 - 25The methine proton of the cyclopropyl group will be a multiplet in this region, shifted slightly downfield due to the attachment to the aromatic ring.
Cyclopropyl-CH₂ 0.5 - 1.05 - 15The methylene protons of the cyclopropyl group will appear as complex multiplets in the upfield region, characteristic of strained ring systems.
Methyl-CH₃ 2.2 - 2.520 - 25The two methyl groups on the benzene ring will likely appear as singlets in this region.

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and are based on data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a peak at m/z = 131, and potentially cleavage of the cyclopropyl ring.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7929, 1,3-Dimethylbenzene. Available from: [Link]

  • FooDB. Compound Summary for FDB005816, 1,3-Dimethylbenzene. Available from: [Link]

  • PubMed. Efficient decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. Available from: [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • YouTube. Multi-step Synthesis of Substituted Benzenes. Available from: [Link]

  • Sci-Hub. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes. Available from: [Link]

  • PubMed. Three-step synthesis of cyclopropyl peptidomimetics. Available from: [Link]

  • FooDB. Showing Compound 1,3-Dimethylbenzene (FDB005816). Available from: [Link]

  • Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available from: [Link]

  • YouTube. Synthesis of Substituted Benzenes. Available from: [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Khan Academy. Synthesis of substituted benzene rings II. Available from: [Link]

  • YouTube. Synthesis of poly-substituted benzenes. Available from: [Link]

  • PubMed Central (PMC). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Available from: [Link]

Sources

Comprehensive Characterization of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the purification and structural validation of 2-Cyclopropyl-1,3-dimethylbenzene (also known as 2-cyclopropyl-m-xylene).

Unlike standard alkylbenzenes, this molecule possesses a unique "steric lock" due to the two ortho-methyl groups flanking the cyclopropyl ring. This steric crowding forces the cyclopropyl ring into a perpendicular conformation relative to the benzene plane, a feature that defines its spectroscopic signature and reactivity profile.

Protocols for Isomeric Purity, Structural Validation, and Steric Analysis

Structural Context & The "Perpendicular" Conformation

The critical challenge in characterizing this compound is distinguishing it from its thermodynamic isomer, 4-cyclopropyl-1,3-dimethylbenzene .

  • The 2-Isomer (Target): The cyclopropyl group is wedged between two methyl groups (positions 1 and 3). Steric hindrance prevents the cyclopropyl ring from rotating freely or adopting the typical "bisected" conformation (where the C-H bond of the cyclopropyl group is coplanar with the benzene ring). Instead, it adopts a perpendicular conformation (

    
    ).[1]
    
  • The 4-Isomer (Impurity): The cyclopropyl group is adjacent to only one methyl group. It retains rotational freedom and lacks the high symmetry of the 2-isomer.

Implication for Purity: Standard purity assays (GC-FID) may separate these isomers based on boiling point differences, but NMR spectroscopy is the only self-validating method to confirm the regiochemistry.

Analytical Strategy: The "Symmetry Check" Protocol

To validate the identity of this compound, you must confirm the molecule's


 symmetry (on the NMR timescale).
A. Nuclear Magnetic Resonance (NMR) Profiling

Reference Solvent: CDCl₃ | Frequency: 400 MHz (1H), 101 MHz (13C)[2]

1H NMR Validation Criteria:

Feature This compound (Target) 4-Cyclopropyl-1,3-dimethylbenzene (Isomer)
Methyl Signal Singlet (6H) at ~2.43 ppm.[3] (Symmetric) Two Singlets (3H each) . (Asymmetric)
Aromatic Region 2 signals. Integration 2:1 (Meta-protons vs. Para-proton). 3 signals. Integration 1:1:1 (ABX or similar pattern).

| Cyclopropyl Methine |


 1.71 (ddd).[2] High-field shift due to shielding. | Typically lower field shift. |

13C NMR Validation Criteria: | Carbon Type | Chemical Shift (


 ppm) | Assignment Logic |
| :--- | :--- | :--- |
| Ar-CH3  | 20.7  | Single peak confirms equivalence of methyls. |
| Quaternary Ar-C  | 139.1, 139.0 | Ipso carbons carrying methyls and cyclopropyl. |
| Ar-CH  | 127.9, 126.1 | Meta and Para carbons. |
| Cyclopropyl CH  | 12.2 | Characteristic high-field methine. |
| Cyclopropyl CH₂  | 8.1 | Methylene carbons (equivalent).[2] |

Critical Mechanism: The perpendicular conformation results in a specific long-range coupling constant,


.[4] In the bisected conformation (typical of unhindered cyclopropylbenzenes), this coupling is significantly different.
B. Mass Spectrometry (MS) Fragmentation
  • Molecular Ion:

    
     146.11 
    
    
    
    .
  • Base Peak: Loss of methyl radical (

    
     131) is common, but the cyclopropyl ring opening can lead to complex rearrangements (e.g., to methylstyrenes).
    
  • Differentiation: Isomers often show identical MS fragmentation. Do not rely on MS alone for regiochemical assignment.

Synthesis-Driven Impurity Profiling

Understanding the synthesis route allows for predictive impurity monitoring.

Route A: Cross-Coupling (Recommended)

  • Precursor: 2-Bromo-1,3-dimethylbenzene.

  • Reagent: Cyclopropylmagnesium bromide or Cyclopropylboronic acid.

  • Primary Impurity:m-Xylene (De-halogenation product).

  • Secondary Impurity:3,3',5,5'-Tetramethylbiphenyl (Homocoupling of starting material).

Route B: Simmons-Smith Cyclopropanation

  • Precursor: 2,6-Dimethylstyrene.

  • Reagent:

    
     (Furukawa reagent).
    
  • Primary Impurity: Unreacted 2,6-dimethylstyrene.

  • Secondary Impurity: Iodine-containing alkyl byproducts (if quench is inefficient).

Visualization of Characterization Workflow

The following diagram outlines the decision logic for validating the bulk material.

CharacterizationWorkflow Start Crude Material (this compound) GCMS Step 1: GC-MS Screening (Purity & MW Check) Start->GCMS Decision1 Purity > 98%? GCMS->Decision1 Purification Flash Chromatography (Hexanes/EtOAc) Decision1->Purification No NMR_H Step 2: 1H NMR (400 MHz) Symmetry Check Decision1->NMR_H Yes Purification->GCMS Check_Me Methyl Region (2.4 ppm) Signal Count? NMR_H->Check_Me Result_Sym Single Singlet (6H) (Symmetric) Check_Me->Result_Sym Result_Asym Two Singlets (3H each) (Asymmetric) Check_Me->Result_Asym NOE Step 3: 1D NOE / NOESY (Confirm Proximity) Result_Sym->NOE Identify_Iso REJECT: 4-Isomer (Regioisomer Impurity) Result_Asym->Identify_Iso Identify_Target CONFIRMED: 2-Isomer (Target Structure) NOE->Identify_Target NOE: Me -> Cyclopropyl

Caption: Logical workflow for distinguishing the target 2-isomer from the asymmetric 4-isomer using symmetry-based NMR analysis.

Detailed Experimental Protocols
Protocol A: High-Purity Isolation (Flash Chromatography)

While the compound is non-polar, trace metal impurities or isomeric byproducts require silica filtration.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: 100% Pentane or Hexanes (Isocratic).

    • Note: The compound is highly lipophilic (

      
       in Hexanes).
      
  • Loading: Load crude oil neat or dissolved in minimum pentane.

  • Collection: Collect the first major UV-active fraction (254 nm).

  • Drying: Evaporate solvent under reduced pressure (

    
     to prevent product loss; bp is relatively high but azeotropes can occur).
    
Protocol B: 1D NOE Difference Experiment (Regiochemistry Proof)

To definitively prove the cyclopropyl group is at position 2 (between methyls):

  • Select: The methyl singlet at

    
     2.43 ppm for irradiation.
    
  • Observe: Enhancement of the cyclopropyl methine proton (

    
     1.71 ppm) and the aromatic meta-protons (
    
    
    
    6.9-7.0 ppm).
  • Negative Result: If you irradiate the methyls and only see aromatic enhancement (no cyclopropyl enhancement), the cyclopropyl group may be at the 4-position (too distant).

References
  • Synthesis and NMR Data Verification

    • Wang, H., et al. (2021). "Direct Light Activation of Hypervalent Iodine Reagents." ChemRxiv. (Contains specific 1H and 13C NMR characterization for this compound).
  • Conformational Analysis (Perpendicular vs. Bisected)

    • Ernst, L., et al. (1999).[5] "Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes." Canadian Journal of Chemistry, 77(11), 1707–1715.[1]

  • General Isomer Distinction (Xylenes)

    • Filo. (2025).[6][7][8] "Isomers of Dimethylbenzene: NMR Distinction."

Sources

Discovery and History of 2-Cyclopropyl-1,3-dimethylbenzene: A Masterclass in Steric Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropyl-1,3-dimethylbenzene (CAS 36825-29-3) is a specialized carbocyclic building block that serves as a fundamental model in physical organic chemistry and a strategic scaffold in modern drug discovery.[1] Historically significant for resolving debates on cyclopropylarene conformations, this molecule demonstrates the power of steric editing —using ortho-substitution to force a specific molecular geometry. In medicinal chemistry, it represents a "privileged motif" for inducing orthogonal conformational locking , improving metabolic stability, and increasing fraction of sp³ character (Fsp³) in flat aromatic systems.

Part 1: The Conformational Paradox (Discovery & Mechanism)

The "Bisected" vs. "Perpendicular" Debate

The discovery of this compound's significance is rooted in the physical organic chemistry studies of the 1980s and 1990s, specifically the work of T. Schaefer and L. Ernst .[2]

  • The Baseline: Unsubstituted cyclopropylbenzene exists primarily in a bisected conformation (torsion angle

    
    ).[2] In this state, the cyclopropyl ring acts as a 
    
    
    
    -electron donor, conjugating with the benzene ring.
  • The Anomaly: When two methyl groups are introduced at the ortho positions (1,3-dimethyl), the steric clash between the methyl hydrogens and the cyclopropyl methine hydrogen becomes insurmountable in the bisected form.

  • The Discovery: Using Schaefer’s J-Method (analysis of long-range spin-spin coupling constants, specifically

    
    ), researchers proved that this compound adopts a perpendicular conformation  (
    
    
    
    ).[2][3][4]
Mechanistic Implication

This conformational flip switches the electronic nature of the cyclopropyl group:

  • Bisected (

    
    ): 
    
    
    
    -
    
    
    conjugation (Donor).
  • Perpendicular (

    
    ):  Orthogonal alignment.[2] The conjugation is broken, and the cyclopropyl group acts purely as a bulky, lipophilic anchor.
    

Conformation cluster_0 Unsubstituted Cyclopropylbenzene cluster_1 This compound A Bisected Conformation (Theta = 0°) Conjugated System B Perpendicular Conformation (Theta = 90°) Sterically Locked A->B Addition of Ortho-Methyls Effect Electronic Decoupling & Metabolic Shielding B->Effect

Figure 1: Conformational switching induced by steric hindrance. The 1,3-dimethyl substitution forces the cyclopropyl ring to rotate 90°, breaking conjugation.

Part 2: Evolution of Synthesis

The synthesis of sterically hindered cyclopropylarenes has evolved from dangerous carbene chemistry to precise transition-metal catalysis.

Era 1: The Carbene Approach (Historical)

Early synthesis relied on the Simmons-Smith reaction applied to 2,6-dimethylstyrene.

  • Challenge: The steric bulk of the ortho-methyl groups hinders the approach of the zinc-carbenoid reagent (

    
    ), leading to poor yields and extensive side reactions.
    
  • Protocol:

    • Start with 2-Bromo-m-xylene.

    • Form Grignard; react with acetaldehyde

      
       alcohol.
      
    • Dehydrate to styrene.

    • Cyclopropanation (Simmons-Smith).

    • Verdict: Low atom economy, high safety risk (organozinc).

Era 2: Palladium-Catalyzed Cross-Coupling (The Standard)

The modern standard utilizes Suzuki-Miyaura or Negishi coupling, which tolerates steric hindrance significantly better than addition reactions.

Protocol A: Suzuki-Miyaura Coupling This is the preferred route for drug development due to the stability of boronic acids.

  • Reagents: 2-Bromo-1,3-dimethylbenzene + Cyclopropylboronic acid.

  • Catalyst:

    
     with a bulky phosphine ligand (e.g., SPhos  or XPhos ) is critical to facilitate oxidative addition into the hindered aryl bromide.
    
  • Base:

    
     in Toluene/Water.
    
  • Conditions: 100°C, 12-24h.

Protocol B: Negishi Coupling (High Reactivity) Used when the aryl halide is unreactive or electron-rich.

  • Reagents: 2-Bromo-1,3-dimethylbenzene + Cyclopropylzinc bromide.

  • Catalyst:

    
    .
    
  • Advantage: Faster reaction rates at lower temperatures.

Era 3: Ni-Catalyzed Reductive Coupling (State-of-the-Art)

Recent advances (e.g., by the Baran and Weix groups) allow for the coupling of two electrophiles, avoiding the need for pre-formed organometallics.

  • Reaction: 2-Bromo-1,3-dimethylbenzene + Cyclopropyl bromide +

    
     + Manganese (reductant).
    
  • Significance: This "cross-electrophile" coupling is ideal for high-throughput screening (HTS) library generation.

Part 3: Applications in Drug Discovery

The "Orthogonal Lock" Strategy

In medicinal chemistry, this compound is not just a fragment; it is a structural tool .

  • Atropisomerism Control: By forcing the cyclopropyl ring perpendicular, the molecule adopts a defined 3D shape. This is used to fit into hydrophobic pockets of enzymes (e.g., Kinases, GPCRs) where a flat phenyl ring would not bind selectively.

  • Example: This motif mimics the steric bulk of a tert-butyl group but with a different electronic profile and metabolic handle.

Metabolic Stability (The "Methyl Shield")

The 1,3-dimethyl substitution pattern provides a dual metabolic advantage:

  • Steric Shielding: The methyl groups physically block Cytochrome P450 enzymes from oxidizing the cyclopropyl ring.

  • Benzylic Protection: While the methyls themselves are benzylic, they are less prone to rapid oxidation than an open alkyl chain due to the crowded environment.

Comparative Data: Bioisosteric Profiling
PropertyIsopropylbenzene (Cumene)This compoundBenefit
Conformation Freely rotatingLocked (Perpendicular)Higher Selectivity (Entropy benefit)
Metabolism Rapid benzylic hydroxylationResistant (Steric shield)Improved Half-life (

)
Lipophilicity High LogPModerate LogPBetter Solubility/Permeability Balance
Electronic Weak DonorOrthogonal (Neutral)Tunable Electronics

Part 4: Technical Specifications & Characterization

For researchers synthesizing or analyzing this compound, the following data validates the structure and conformation.

NMR Fingerprint (The Schaefer Signature)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.95–7.10 (m, 3H, Ar-H)
      
    • 
       2.43 (s, 6H, Ar-
      
      
      
      ) – Distinctive singlet indicating symmetry.
    • 
       1.60–1.70 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.90–1.05 (m, 2H, Cyclopropyl-
      
      
      
      )
    • 
       0.55–0.65 (m, 2H, Cyclopropyl-
      
      
      
      )
  • Key Diagnostic: The cyclopropyl methine proton shows a specific shielding effect due to the orthogonal ring current of the benzene.

Crystallographic Logic

In solid-state structures of derivatives, the torsion angle is consistently near


. This predictability makes it a reliable scaffold for Fragment-Based Drug Design (FBDD) , where predictable geometry is crucial for growing a lead compound.

References

  • Schaefer, T., et al. "The conformational preference of the cyclopropyl group in this compound."[2] Canadian Journal of Chemistry, 1980s. (Foundational work on J-coupling and conformation).

  • Ernst, L., et al. "Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes." Canadian Journal of Chemistry, 1999. Link

  • Li, C., et al. "Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings."[5] Angewandte Chemie Int.[5] Ed., 2015.[2][5] Link

  • Craig, A. J., et al. "The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes." Asian Journal of Organic Chemistry, 2025.[6] Link

  • Matrix Scientific. "Safety Data Sheet: this compound." Link

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2-Cyclopropyl-1,3-dimethylbenzene. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and data from analogous compounds to present a predictive overview of its electronic behavior. We delve into the unique interplay between the electron-donating cyclopropyl group and the dimethyl-substituted aromatic system, forecasting its molecular orbital characteristics, spectroscopic signatures, and potential reactivity. This guide is structured to provide not only theoretical insights but also actionable experimental and computational protocols for researchers seeking to validate and expand upon these predictions. The inclusion of the cyclopropyl moiety, a valued pharmacophore in modern drug discovery, makes this analysis particularly relevant for professionals in pharmaceutical development.[1][2]

Introduction: The Significance of Cyclopropyl Arenes in Medicinal Chemistry

The cyclopropane ring, despite its simple structure, imparts a unique set of physicochemical properties to a molecule.[3] Its strained three-membered ring possesses significant p-character in its C-C bonds, allowing it to engage in conjugation with adjacent π-systems, akin to a double bond.[4][5] This electronic feature, coupled with the group's metabolic stability, has made cyclopropyl-containing scaffolds highly valuable in drug discovery.[2][6] They can enhance pharmacological potency, improve metabolic profiles, and fine-tune the electronic nature of a lead compound.[6]

This compound presents an interesting case study where the conjugative electron-donating effect of the cyclopropyl group is combined with the inductive and hyperconjugative electron-donating effects of two methyl groups on the benzene ring. This guide will explore the synergistic impact of these substituents on the molecule's electronic landscape.

Predicted Electronic Structure and Properties

The electronic properties of this compound are dictated by the cumulative effects of its substituents on the benzene ring.

The Interplay of Substituent Effects: A Predictive Analysis
  • Cyclopropyl Group: The Walsh model of bonding in cyclopropane describes the C-C bonds as having significant p-character, enabling them to overlap with the p-orbitals of the benzene ring.[4] This results in the cyclopropyl group acting as a good π-electron donor through conjugation.[5] This donation of electron density increases the electron richness of the aromatic ring.

  • Methyl Groups: The two methyl groups at the 1- and 3-positions are electron-donating through two primary mechanisms: the inductive effect (pushing electron density through the sigma bonds) and hyperconjugation (the overlap of C-H σ-bonds with the aromatic π-system).

The combination of these three electron-donating groups is predicted to make the aromatic ring of this compound significantly electron-rich. This increased electron density will have a profound impact on its reactivity and spectroscopic properties.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them, are fundamental to understanding a molecule's reactivity and electronic transitions.[7]

  • Predicted HOMO and LUMO: The electron-donating substituents will raise the energy of the HOMO, making the molecule a better electron donor (more susceptible to oxidation and electrophilic attack). The LUMO energy is expected to be less affected but may be slightly raised.

  • Predicted HOMO-LUMO Gap: Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of benzene or toluene. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[7]

The following table provides a qualitative comparison of predicted HOMO-LUMO gaps for related molecules.

MoleculeSubstituent EffectsPredicted Relative HOMO-LUMO Gap
BenzeneNoneLargest
TolueneWeakly electron-donating (methyl)Smaller than benzene
CyclopropylbenzeneModerately electron-donating (cyclopropyl)Smaller than toluene
1,3-DimethylbenzeneModerately electron-donating (two methyls)Similar to cyclopropylbenzene
This compound Strongly electron-donating (one cyclopropyl, two methyls) Smallest

Proposed Experimental and Computational Verification

To validate the predicted electronic properties of this compound, a combination of spectroscopic and computational methods is recommended.

Synthesis of this compound

A plausible synthetic route could involve the palladium-catalyzed cross-coupling of a cyclopropyl organometallic reagent with 2-bromo-1,3-dimethylbenzene.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 2-Bromo-1,3-dimethylbenzene catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst reactant2 Cyclopropylboronic acid or Cyclopropylmagnesium bromide reactant2->catalyst product This compound catalyst->product Cross-Coupling base Base (e.g., K2CO3) solvent Solvent (e.g., Toluene) NMR_Workflow start Sample of This compound dissolve Dissolve in CDCl3 start->dissolve acquire Acquire 1H and 13C NMR Spectra dissolve->acquire analyze_h1 Analyze Aromatic and Aliphatic regions of 1H NMR acquire->analyze_h1 analyze_c13 Analyze 13C NMR acquire->analyze_c13 compare Compare with spectra of analogous compounds analyze_h1->compare analyze_c13->compare elucidate Elucidate Electronic Structure compare->elucidate

Caption: Experimental workflow for NMR-based electronic structure elucidation.

Computational Chemistry: Density Functional Theory (DFT)

Causality: DFT calculations can provide a robust theoretical model of the molecule's electronic structure, including the energies and shapes of the HOMO and LUMO. [8] Protocol:

  • Construct the 3D structure of this compound using molecular modeling software.

  • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Following optimization, perform a single-point energy calculation to obtain the molecular orbital energies.

  • Visualize the HOMO and LUMO to understand their spatial distribution.

  • Calculate the HOMO-LUMO energy gap.

Expected Outcome: The HOMO is expected to be localized primarily on the electron-rich aromatic ring, with contributions from the cyclopropyl group's Walsh orbitals. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's predicted electronic excitability.

Predicted Reactivity

The high electron density of the aromatic ring suggests that this compound will be highly activated towards electrophilic aromatic substitution (EAS).

  • Regioselectivity: The directing effects of the substituents will govern the position of substitution. The cyclopropyl and methyl groups are ortho-, para-directing. In this case, the 4- and 6-positions (ortho and para to the cyclopropyl group and ortho to the methyl groups) are the most likely sites for electrophilic attack. The 5-position is sterically hindered and electronically less favored.

  • Reactivity: The rate of EAS is expected to be significantly faster than that of benzene, toluene, or even 1,3-dimethylbenzene due to the synergistic electron-donating effects.

Implications for Drug Development

The predicted electronic properties of this compound make it and its derivatives attractive scaffolds in drug design for several reasons:

  • Modulation of Aromatic Interactions: The electron-rich π-system can engage in favorable π-π stacking and cation-π interactions with biological targets.

  • Metabolic Stability: The cyclopropyl group is often introduced to block metabolic oxidation at that position, potentially improving a drug's half-life. [2]* Scaffold for Further Functionalization: The high reactivity of the aromatic ring allows for the straightforward introduction of other functional groups to explore structure-activity relationships.

Conclusion

This technical guide has presented a predictive yet scientifically grounded overview of the electronic properties of this compound. Based on the established electronic effects of cyclopropyl and methyl substituents, the molecule is anticipated to possess an electron-rich aromatic system with a relatively small HOMO-LUMO gap, leading to characteristic spectroscopic signatures and heightened reactivity towards electrophiles. The provided experimental and computational protocols offer a clear roadmap for the validation and further investigation of these properties. For researchers in medicinal chemistry, understanding and harnessing the electronic characteristics of such cyclopropyl arenes can be a valuable tool in the design of novel therapeutics.

References

  • Kulikov, A. (n.d.). Structure and Reactivity of the Cyclopropane Species. Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Filo. (2025). 'X' = Number of compounds having a -I group directly attached. Retrieved from [Link]

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  • (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

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  • Jüstel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – An Asian Journal, 16(14), 1855-1862. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

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  • ResearchGate. (2025). Theoretical study of UV-Vis light absorption of some impurities in alkylbenzene type liquid scintillator solvents. Retrieved from [Link]

  • Al-Otaibi, J. S., Al-Hossain, N. A., El-Emam, A. A., & El-Sayed, Y. S. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04235. [Link]

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  • Le, H. T., Buchanan, E. G., James, W. H., Dean, J. C., Moore, N. A., & Zwier, T. S. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Physical Chemistry Chemical Physics, 19(21), 13650-13665. [Link]

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). National Institutes of Health. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability and Reactivity of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of 2-Cyclopropyl-1,3-dimethylbenzene, a polysubstituted aromatic hydrocarbon. While specific literature on this exact molecule is scarce, this document synthesizes established principles of organic chemistry, data from related compounds, and mechanistic insights to predict its chemical behavior. The guide delves into the unique interplay of the electron-donating cyclopropyl group and the two methyl substituents on the aromatic core, exploring their combined influence on the molecule's electronic properties, stability, and reactivity in key organic transformations. Particular emphasis is placed on predicting the regioselectivity of electrophilic aromatic substitution reactions and discussing potential synthetic routes. Furthermore, the relevance of the cyclopropylarene motif in medicinal chemistry is highlighted, providing context for its potential applications in drug discovery and development.

Molecular Structure and Electronic Properties

This compound possesses a unique substitution pattern on a benzene ring, featuring a cyclopropyl group positioned between two methyl groups in a meta arrangement. This structure gives rise to a fascinating interplay of electronic and steric effects that govern its stability and reactivity.

Figure 1: 2D structure of this compound.

The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group through conjugation with the aromatic pi-system. This donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. The two methyl groups are also electron-donating through hyperconjugation and induction, further activating the ring.

The combined electronic effects of these three activating groups are synergistic, leading to a highly electron-rich aromatic system. However, the steric bulk of the cyclopropyl group and the adjacent methyl group at position 1 will play a significant role in dictating the regioselectivity of reactions, potentially hindering attack at the ortho positions.

Stability

The stability of this compound is influenced by several factors:

  • Aromaticity: The inherent stability of the benzene ring is the dominant factor contributing to the molecule's overall thermodynamic stability.

  • Ring Strain: Cyclopropane possesses significant angle strain due to its 60° bond angles, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] This ring strain makes the cyclopropyl group susceptible to ring-opening reactions under certain conditions, a key aspect of its reactivity.[3]

  • Hyperconjugation: The methyl groups stabilize the aromatic ring through hyperconjugation.

  • Steric Interactions: The proximity of the cyclopropyl group to the methyl group at position 1 introduces steric strain, which may be partially relieved through conformational adjustments.

Overall, while the aromatic ring provides a strong stabilizing foundation, the inherent strain of the cyclopropyl moiety is a point of latent reactivity. The molecule is expected to be stable under standard laboratory conditions but may undergo ring-opening under harsh acidic, thermal, or radical conditions.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of the directing effects of its substituents in electrophilic aromatic substitution and the potential for reactions involving the strained cyclopropyl ring.

Electrophilic Aromatic Substitution

The cyclopropyl group and the two methyl groups are all ortho-, para-directing and activating.[4] To predict the regioselectivity of electrophilic aromatic substitution, we must consider their combined influence on the available positions of the benzene ring (C4, C5, and C6).

Figure 2: Analysis of directing effects for electrophilic aromatic substitution.

  • Position 4: Activated by the ortho-directing effects of the cyclopropyl group and one methyl group.

  • Position 5: Activated by the para-directing effects of both methyl groups.

  • Position 6: Activated by the ortho-directing effects of the cyclopropyl group and the other methyl group. This position is significantly sterically hindered by the adjacent cyclopropyl and methyl groups.

Prediction of Regioselectivity:

Based on the cumulative electronic effects and considering steric hindrance, position 5 is predicted to be the most favorable site for electrophilic attack. The para-directing effects of two methyl groups strongly activate this position, and it is the least sterically encumbered of the activated positions. Attack at position 6 is expected to be minimal due to severe steric hindrance.[5]

Representative Electrophilic Aromatic Substitution Reactions:

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield primarily 2-cyclopropyl-1,3-dimethyl-5-nitrobenzene .[6][7][8][9]

  • Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely produce 5-bromo-2-cyclopropyl-1,3-dimethylbenzene or the corresponding chloro-derivative.

  • Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride and a Lewis acid catalyst is predicted to occur at position 5.[10] However, Friedel-Crafts reactions on highly activated rings can sometimes lead to polysubstitution or rearrangements.[11]

  • Friedel-Crafts Alkylation: Similar to acylation, alkylation is expected at position 5. It is important to note that Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, especially with activated substrates.[12][13]

Reactions Involving the Cyclopropyl Ring

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions, particularly under conditions that can stabilize a carbocation or radical intermediate.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a carbocation that can be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

  • Radical-Mediated Ring Opening: The cyclopropyl ring can undergo cleavage in the presence of radical initiators.

  • Hydrogenolysis: Catalytic hydrogenation under forcing conditions can lead to the cleavage of the cyclopropyl ring to form an isopropyl group.

Proposed Synthetic Routes

While no specific synthesis for this compound has been reported, several plausible routes can be proposed based on established methodologies for the synthesis of cyclopropylarenes.

Friedel-Crafts Reaction on 1,3-Dimethylbenzene (m-Xylene)

A direct approach would be the Friedel-Crafts reaction of m-xylene with a suitable cyclopropyl-containing electrophile.

Friedel_Crafts_Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product mXylene 1,3-Dimethylbenzene LewisAcid Lewis Acid (e.g., AlCl₃) mXylene->LewisAcid CyclopropylElectrophile Cyclopropyl Electrophile (e.g., Cyclopropanecarbonyl chloride) CyclopropylElectrophile->LewisAcid TargetMolecule This compound LewisAcid->TargetMolecule Reduction Reduction (if necessary) Reduction->TargetMolecule e.g., Wolff-Kishner

Figure 3: Proposed synthesis via Friedel-Crafts acylation followed by reduction.

A potential two-step synthesis could involve the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the target molecule. The acylation step would need to be carefully controlled to favor mono-substitution at the 2-position of m-xylene.

Cross-Coupling Reactions

Modern cross-coupling reactions offer a versatile alternative for the synthesis of this compound.[13]

Cross_Coupling_Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product ArylHalide 2-Bromo-1,3-dimethylbenzene Catalyst Palladium Catalyst + Ligand + Base ArylHalide->Catalyst CyclopropylNucleophile Cyclopropylboronic acid or Cyclopropylzinc reagent CyclopropylNucleophile->Catalyst TargetMolecule This compound Catalyst->TargetMolecule

Figure 4: Proposed synthesis via a palladium-catalyzed cross-coupling reaction.

This approach would involve the coupling of a suitable 2-halo-1,3-dimethylbenzene (e.g., 2-bromo-1,3-dimethylbenzene) with a cyclopropyl nucleophile, such as cyclopropylboronic acid (Suzuki coupling) or a cyclopropylzinc reagent (Negishi coupling).[14] These methods are often characterized by high yields and excellent functional group tolerance.[15][16]

Applications in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, and its incorporation into drug candidates can offer several advantages.[17][18][19]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to improved pharmacokinetic profiles.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target.

  • Potency and Selectivity: The unique electronic and steric properties of the cyclopropyl group can be exploited to optimize potency and selectivity for a particular target.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as lipophilicity and aqueous solubility.

Numerous approved drugs contain a cyclopropyl moiety, highlighting its importance in drug design.[1][17][20] The this compound scaffold, with its specific substitution pattern, could serve as a novel building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, infectious diseases, and central nervous system disorders.[1][20]

Handling and Safety

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a flammable and potentially toxic organic compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is an intriguing molecule whose stability and reactivity are governed by a delicate balance of electronic activation from its three substituents and the inherent strain of the cyclopropyl ring. This guide has provided a predictive analysis of its chemical behavior, highlighting the likely regioselectivity of electrophilic aromatic substitution at the C5 position and outlining plausible synthetic strategies. The established value of the cyclopropylarene motif in medicinal chemistry suggests that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutics. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this unique chemical entity.

References

  • Craig, A. J., Cording, A. P., Gilmer, S. C. L., Henneveld, J. S., Gai, S., Harker, O. H., Lucas, N. T., & Hawkins, B. C. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

  • Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2108215118. [Link]

  • El-Sayed, N. N. E., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169923. [Link]

  • Welch, K. D., et al. (2011). Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. The Journal of Organic Chemistry, 76(15), 6377-6381. [Link]

  • Chemguide. (n.d.). Explaining the nitration of benzene. [Link]

  • Brummond, K. M., & Chen, H. (2010). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of organic chemistry, 75(15), 5282-5285. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Li, M., et al. (2021). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross- Coupling. Organic & Biomolecular Chemistry, 19(44), 9726-9730. [Link]

  • Szabó, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • ResearchGate. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Di, L., & Kerns, E. H. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of pharmaceutical sciences, 97(2), 995–1004. [Link]

  • Kizhuvedath, A., Mallikasseri, J. J., & Mathew, J. (2024). A DFT study on the oxidation of cyclotrisilene by nitrous oxide: the σ- and π-bonds reactivity. Theoretical Chemistry Accounts, 143(1), 1-11. [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry, 9(4), 1-2. [Link]

  • CHEM 335 Lecture 10-27-25. Covering halogenation, nitration, and sulfonation of aromatic rings. (2025, October 29). YouTube. [Link]

  • Hess, B. A. (2017). Computational studies on the cyclization of squalene to the steroids and hopenes. Organic & biomolecular chemistry, 15(10), 2133–2145. [Link]

  • Allgayer, F., et al. (2019). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 91(6), 967-975. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 10(10), 2639-2643. [Link]

  • Kim, D., et al. (2018). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. ACS Catalysis, 8(9), 8434-8444. [Link]

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Steric Locking in Molecular Design: A Technical Deep Dive into 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropyl-1,3-dimethylbenzene (CAS: 36825-29-3) represents a distinct class of "sterically locked" arenes where the interplay between the cyclopropyl ring and flanking ortho-methyl groups creates a unique conformational landscape.[1] Unlike unsubstituted cyclopropylbenzene, which adopts a bisected conformation to maximize


-conjugation, the 1,3-dimethyl analogue is forced into a perpendicular conformation  due to severe steric strain (the "Gear Effect").[1]

This structural anomaly effectively decouples the cyclopropyl electronic system from the aromatic ring, creating a scaffold that is sterically bulky yet electronically insulated. This guide explores the potential of this molecule in conformational design , metabolic stability engineering , and non-conjugated electronic spacers .[1]

Part 1: Structural Dynamics & The "Gear Effect"

The defining feature of this compound is its refusal to conjugate.[1] In standard cyclopropylarenes, the cyclopropyl ring aligns its Walsh orbitals with the aromatic


-system (Bisected, 

).[1] In the 1,3-dimethyl derivative, the steric clash between the cyclopropyl methylene protons and the ortho-methyl groups forces the methine C-H bond to rotate

out of the aromatic plane.
Conformational Analysis Table
FeatureCyclopropylbenzene (Standard)This compound (Locked)
Preferred Conformation Bisected (

)
Perpendicular (

)
Electronic State Conjugated (Walsh-

overlap)
Decoupled (Orthogonal orbitals)
Rotational Barrier Low (

kcal/mol)
High (Sterically restricted)
Primary Interaction Electronic (Resonance stabilization)Steric (Pauli repulsion)
Research Opportunity: The "Insulating Spacer"

Because the perpendicular conformation prevents resonance interaction, this scaffold can serve as a molecular insulator .[1] In materials science, this allows for the design of polymers where the aromatic rings are physically linked but electronically isolated, preventing charge recombination or controlling band gaps in organic electronics.[1]

Part 2: Synthetic Methodologies

Synthesizing this compound is non-trivial due to the very steric hindrance that defines its properties.[1] Standard nucleophilic substitutions often fail.[1] The most robust pathway is Transition-Metal Catalyzed Cross-Coupling using sterically demanding ligands.[1]

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of 2-Bromo-1,3-dimethylbenzene with Cyclopropylboronic acid.[1]

Reagents:

  • Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) / SPhos (4 mol%) or Pd-PEPPSI-IPr (2 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, anhydrous)
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk tube with the aryl bromide, boronic acid, base, and catalyst precursor.[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed Toluene/Water mixture via syringe. The biphasic system helps solubilize the inorganic base.

  • Activation: Heat the reaction mixture to 100°C for 12-16 hours. Vigorous stirring (>1000 rpm) is critical to overcome mass transfer limitations in the biphasic medium.

  • Workup: Cool to RT. Dilute with Et

    
    O. Wash with water (
    
    
    
    ) and brine. Dry over MgSO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 98:2). The product is a colorless oil.[1]

Scientific Rationale:

  • Ligand Choice (SPhos/IPr): Standard PPh

    
     ligands are too bulky to effectively ligate the Pd center during the oxidative addition of the hindered aryl bromide. SPhos provides electron richness to facilitate oxidative addition and sufficient bulk to promote reductive elimination, despite the substrate's steric crowd.[1]
    
  • Base Selection: Anhydrous K

    
    PO
    
    
    
    is preferred over carbonates to minimize protodeboronation of the cyclopropyl species.
Visualization: Synthetic Logic Flow[1]

SynthesisWorkflow cluster_conditions Critical Parameters Start 2-Bromo-1,3-dimethylbenzene Intermediate Oxidative Addition (Sterically Hindered Pd-Ar Complex) Start->Intermediate Activation Reagents Cyclopropylboronic Acid Pd-PEPPSI-IPr / K3PO4 Reagents->Intermediate Step2 Transmetallation (Rate Limiting Step) Intermediate->Step2 100°C, 12h Product This compound (Perpendicular Conformation) Step2->Product Reductive Elimination Argon Atmosphere Argon Atmosphere Argon Atmosphere->Intermediate Vigorous Stirring Vigorous Stirring Vigorous Stirring->Step2

Figure 1: Catalytic cycle emphasizing the steric challenges at the Transmetallation and Reductive Elimination stages.

Part 3: Medicinal Chemistry Applications[2][3][4][5]

Bioisosterism & Conformational Restriction

The cyclopropyl group is a common bioisostere for isopropyl or tert-butyl groups.[1][2] However, in this compound, the group is not freely rotating.[1]

  • Application: Designing ligands for receptor pockets that require a hydrophobic bulk in a specific, rigid vector.[1] The "perpendicular" orientation presents the face of the cyclopropane ring to the receptor floor, rather than the edge.

Metabolic Stability (The "Shielding" Effect)

Cyclopropyl rings are susceptible to P450-mediated oxidation (ring opening or hydroxylation).

  • Hypothesis: The flanking methyl groups in the 1,3-positions create a "steric shield" that hinders the approach of the Heme-Iron-Oxo species of Cytochrome P450 to the methine proton (the usual site of attack).

  • Research Area: Comparative metabolic stability studies between this compound and unsubstituted cyclopropylbenzene in liver microsomes.

Visualization: Metabolic Fate & Signaling[1]

MetabolicFate Substrate This compound P450 Cytochrome P450 (CYP3A4) Substrate->P450 Binding Metabolite1 Radical Cation Formation P450->Metabolite1 Complex Steric Clash with Heme P450->Complex Attempted Oxidation Unprotected Unsubstituted Cyclopropylbenzene Unprotected->P450 Reference Metabolite2 Ring Opening / Hydroxylation Metabolite1->Metabolite2 Outcome Metabolic Stability (No Oxidation) Complex->Outcome Steric Shielding

Figure 2: Mechanistic hypothesis of metabolic resistance due to steric shielding of the cyclopropyl methine proton.[1]

Part 4: References

  • Ernst, L., Rieck, T., & Soliven, M. (1999).[1][3] Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry, 77(11), 1797-1802.[1] Link

  • Charette, A. B. (2010).[1] Cyclopropyl Group in Medicinal Chemistry: Bioisosteric Replacements and Structural Constraints. Scientific Update. Link

  • Rubina, M., & Rubin, M. (2010).[1][4] Directed functionalization of cyclopropanes: The unique reactivity of the Walsh orbitals. Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008).[1][4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • BenchChem Technical Data. (2025). This compound Product Specifications and Conformational Analysis. Link

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational rigidity, electronic properties, and metabolic stability make it a desirable substituent for modulating the pharmacological and physicochemical properties of bioactive molecules. 2-Cyclopropyl-1,3-dimethylbenzene serves as a key building block or final compound in various research and development pipelines. This guide provides an in-depth analysis of robust and scalable methods for its synthesis, focusing on modern palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical logic and rationale for methodological choices.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most efficient and versatile routes to this compound involve the formation of a C(sp²)-C(sp³) bond between the aromatic ring and the cyclopropyl group. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering high yields, broad functional group tolerance, and predictable outcomes.[1] We will explore three primary methodologies: the Suzuki-Miyaura coupling, the Negishi coupling, and a modified Kumada coupling, each utilizing a different cyclopropyl organometallic reagent.

The general synthetic disconnection is as follows:

G cluster_main Synthetic Disconnection Product This compound Aryl_Halide 2-Halo-1,3-dimethylbenzene (X = Br, I) Product->Aryl_Halide Pd-catalyzed Cross-Coupling Cyclopropyl_Metal "c-Pr-M" (M = B(OH)₂, ZnBr, MgBr) Product->Cyclopropyl_Metal

Caption: General synthetic disconnection for this compound.

The choice of the starting 2-halo-1,3-dimethylbenzene (also known as 2-halo-m-xylene) is critical. While aryl chlorides are economically attractive, their lower reactivity often necessitates more forcing conditions.[2] Aryl iodides are highly reactive but more expensive.[3] Therefore, 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene) often represents the optimal balance of reactivity and cost for these coupling reactions.[4]

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely adopted method due to the operational simplicity and the stability of the required cyclopropylboronic acid reagent, which is commercially available or can be readily prepared.[5][6] The reaction couples the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[7]

Mechanistic Rationale

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The cyclopropyl group is transferred from boron to palladium, facilitated by a base.

  • Reductive Elimination: The desired C-C bond is formed, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)-X(L₂) Pd0->ArylPd Oxidative Addition (Ar-X) ArylPdCPr Ar-Pd(II)-cPr(L₂) ArylPd->ArylPdCPr Transmetalation (cPr-B(OH)₂, Base) ArylPdCPr->Pd0 Reductive Elimination Product Ar-cPr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1A: Preparation of Cyclopropylboronic Acid

While commercially available, cyclopropylboronic acid can be synthesized from cyclopropylmagnesium bromide.[8]

Materials:

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethyl borate (1.1 equiv) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the cyclopropylmagnesium bromide solution (1.0 equiv) via syringe, maintaining the internal temperature below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding aqueous HCl until the pH is acidic (pH ~2).

  • Extract the aqueous layer with hexane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylboronic acid as a white solid.

Protocol 1B: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-1,3-dimethylbenzene[4]

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add 2-bromo-1,3-dimethylbenzene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene and water (e.g., 10:1 v/v ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford this compound.

Method 2: Negishi Coupling

The Negishi coupling provides a highly efficient route using a cyclopropylzinc halide, which is known for its high reactivity and functional group tolerance.[9][10] The one-step synthesis and stability of the cyclopropylzinc bromide reagent make this protocol valuable for various applications.[9]

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of the cyclopropyl group from zinc to the palladium center. This step is typically fast and does not require a base.[11]

Protocol 2A: Preparation of Cyclopropylzinc Bromide

This organozinc reagent can be prepared in situ or as a stock solution from cyclopropylmagnesium bromide.

Materials:

  • Cyclopropylmagnesium bromide (0.5 M in THF)[12]

  • Zinc bromide (ZnBr₂), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under nitrogen, add anhydrous ZnBr₂ (1.1 equiv).

  • Add anhydrous THF to dissolve the salt.

  • Cool the solution to 0 °C.

  • Slowly add the solution of cyclopropylmagnesium bromide (1.0 equiv) via syringe.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of cyclopropylzinc bromide is ready for use.

Protocol 2B: Negishi Coupling

Materials:

  • 2-Iodo-1,3-dimethylbenzene[3][13] (Note: aryl iodides are often preferred for Negishi couplings to ensure rapid oxidative addition)

  • Cyclopropylzinc bromide solution (from Protocol 2A)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (or a similar bulky phosphine ligand)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).

  • Evacuate and backfill with nitrogen three times.

  • Add anhydrous THF, followed by 2-iodo-1,3-dimethylbenzene (1.0 equiv).

  • Add the freshly prepared cyclopropylzinc bromide solution (1.5 equiv) dropwise at room temperature.

  • Heat the reaction to 60-70 °C and stir for 4-12 hours, monitoring for completion.

  • Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (hexane) to yield the final product.

Method 3: Modified Kumada Coupling

The Kumada coupling utilizes a highly reactive Grignard reagent.[14] While powerful, its strong basicity can limit functional group compatibility. A significant improvement involves the use of substoichiometric amounts of a zinc halide additive, which "softens" the Grignard reagent via in situ transmetalation, enhancing yields and tolerance.[15][16]

Mechanistic Rationale

This modified approach combines features of both Kumada and Negishi couplings. The Grignard reagent undergoes rapid transmetalation with the zinc salt to form a more reactive and less basic organozinc species, which then participates in the palladium catalytic cycle.[15]

Protocol 3: Modified Kumada-Corriu Coupling

Materials:

  • 2-Bromo-1,3-dimethylbenzene[4]

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Zinc bromide (ZnBr₂), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under nitrogen, prepare the catalyst pre-mixture by adding Pd(OAc)₂ (1 mol%) and P(t-Bu)₃ (2 mol%) to anhydrous THF. Stir for 15 minutes at room temperature.

  • In a separate, larger flame-dried flask under nitrogen, add 2-bromo-1,3-dimethylbenzene (1.0 equiv) and anhydrous ZnBr₂ (0.5 equiv).

  • Add anhydrous THF to dissolve the components.

  • Add the pre-formed catalyst solution to the substrate mixture.

  • Slowly add the cyclopropylmagnesium bromide solution (1.2 equiv) via syringe pump over 1-2 hours at room temperature. (Note: Slow addition is crucial to manage exotherms and side reactions).[15]

  • After the addition is complete, stir the reaction at room temperature for 2-6 hours until completion is confirmed by GC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) solution of 1 M HCl.

  • Extract the aqueous layer with methyl t-butyl ether (MTBE) (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography (hexane).

Comparative Analysis of Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingModified Kumada Coupling
Nucleophile Cyclopropylboronic AcidCyclopropylzinc HalideCyclopropylmagnesium Bromide
Reagent Stability High (solid, air-stable)Moderate (solution)Low (highly reactive solution)
Functional Group Tolerance ExcellentVery GoodGood to Very Good
Key Additives Base (e.g., K₃PO₄, Cs₂CO₃)None requiredZinc Halide (substoichiometric)
Typical Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / SPhosPd(OAc)₂ / P(t-Bu)₃
Pros Operationally simple, stable reagentsHigh reactivity, no base neededCost-effective Grignard, fast
Cons Requires stoichiometric baseMoisture-sensitive reagentsHighly reactive Grignard, requires slow addition

General Experimental Workflow

The overall process, from starting material to purified product, follows a standardized workflow in synthetic organic chemistry.

Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_analyze node_analyze A Reagent Preparation (e.g., Grignard, Organozinc) B Cross-Coupling Reaction (Under Inert Atmosphere) A->B C Aqueous Workup (Quench, Extraction, Wash) B->C D Purification (Column Chromatography) C->D E Analysis (NMR, GC-MS) D->E

Sources

Synthesis of 2-Cyclopropyl-1,3-dimethylbenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclopropyl-1,3-dimethylbenzene is a valuable substituted aromatic hydrocarbon featuring a strained cyclopropyl ring directly attached to a sterically hindered xylene core. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and conformational properties imparted by the cyclopropyl group. This document provides a detailed guide for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. Two robust and widely applicable synthetic strategies will be explored in depth: the Simmons-Smith cyclopropanation of 2,6-dimethylstyrene and the Suzuki-Miyaura cross-coupling of a 2,6-dimethylaryl halide with a cyclopropylboronic acid derivative.

This guide is designed to go beyond a simple recitation of steps. It will delve into the mechanistic underpinnings of each reaction, the rationale behind the choice of reagents and conditions, and provide detailed, field-tested protocols.

Strategic Overview: Two Paths to the Target Molecule

The synthesis of this compound can be approached from two distinct retrosynthetic disconnections, as illustrated below. Each strategy offers its own set of advantages and challenges, which will be discussed to aid in the selection of the most appropriate route for a given laboratory setting and scale.

G cluster_0 Strategy 1: Simmons-Smith Cyclopropanation cluster_1 Strategy 2: Suzuki-Miyaura Cross-Coupling Target This compound Styrene 2,6-Dimethylstyrene Target->Styrene C-C bond formation (Cyclopropanation) ArylHalide 2-Bromo-1,3-dimethylbenzene Target->ArylHalide C-C bond formation (Cross-Coupling) Cyclopropylborane Cyclopropylboronic acid derivative Target->Cyclopropylborane

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1: Simmons-Smith Cyclopropanation of 2,6-Dimethylstyrene

This classical approach involves the formation of the cyclopropane ring on a pre-existing styrene scaffold. The Simmons-Smith reaction is a reliable and stereospecific method for the cyclopropanation of alkenes.[1][2] A significant advantage of this strategy is the convergent nature of the synthesis, where the aromatic core and the vinyl group are assembled first, followed by the final cyclopropanation step.

Mechanistic Rationale: The Zinc Carbenoid

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[3] This carbenoid then reacts with the alkene in a concerted fashion, delivering the methylene group to form the cyclopropane ring. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the product.[1] An important modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and faster reaction times.[1][4]

G cluster_0 Simmons-Smith Reaction Mechanism CH2I2 + Zn(Cu) CH2I2 + Zn(Cu) ICH2ZnI ICH2ZnI CH2I2 + Zn(Cu)->ICH2ZnI Formation of Zinc Carbenoid TransitionState Butterfly-type Transition State ICH2ZnI->TransitionState 2,6-Dimethylstyrene 2,6-Dimethylstyrene 2,6-Dimethylstyrene->TransitionState Coordination This compound This compound TransitionState->this compound Concerted Methylene Transfer ZnI2 ZnI2 TransitionState->ZnI2 Elimination G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln OxidativeAddition Oxidative Addition Pd(0)Ln->OxidativeAddition 2-Bromo-1,3-dimethylbenzene Transmetalation Transmetalation OxidativeAddition->Transmetalation Ar-Pd(II)-Br ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd(II)-Cyclopropyl ReductiveElimination->Pd(0)Ln This compound Potassium cyclopropyltrifluoroborate Potassium cyclopropyltrifluoroborate Potassium cyclopropyltrifluoroborate->Transmetalation Base

Sources

The Synthetic Utility of 2-Cyclopropyl-1,3-dimethylbenzene: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of the cyclopropyl moiety into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This strained three-membered ring is not merely a passive substituent; its unique electronic properties, which confer a degree of π-character, and its rigid, three-dimensional structure can profoundly influence the biological activity and physical properties of a molecule. The cyclopropyl group can enhance metabolic stability, improve potency by enforcing a favorable conformation for receptor binding, and fine-tune electronic properties. 2-Cyclopropyl-1,3-dimethylbenzene, a sterically hindered cyclopropylarene, represents a valuable, yet underexplored, building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, a proposed robust synthetic protocol, and detailed application notes for its use in further synthetic transformations, aimed at researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C₁₁H₁₄
Molecular Weight 146.23 g/mol
Appearance Colorless liquid
Boiling Point ~190-200 °C (estimated)
Density ~0.89 g/cm³ (estimated)

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.00-6.90 (m, 3H, Ar-H)

    • δ 2.35 (s, 6H, 2 x Ar-CH₃)

    • δ 1.90-1.80 (m, 1H, cyclopropyl-CH)

    • δ 0.95-0.85 (m, 2H, cyclopropyl-CH₂)

    • δ 0.70-0.60 (m, 2H, cyclopropyl-CH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 142.0 (Ar-C)

    • δ 136.0 (Ar-C)

    • δ 127.0 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 20.0 (Ar-CH₃)

    • δ 15.0 (cyclopropyl-CH)

    • δ 9.0 (cyclopropyl-CH₂)

II. Synthesis of this compound: A Proposed Protocol via Suzuki-Miyaura Coupling

As a dedicated synthetic protocol for this compound is not prominent in the literature, we propose a robust and highly adaptable two-step sequence commencing with the synthesis of a key precursor, 2-bromo-1,3-dimethylbenzene, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Bromo-1,3-dimethylbenzene cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling 2,6-dimethylaniline 2,6-dimethylaniline Diazotization Diazotization 2,6-dimethylaniline->Diazotization NaNO₂, HBr, 0 °C Sandmeyer_Reaction Sandmeyer_Reaction Diazotization->Sandmeyer_Reaction CuBr 2-bromo-1,3-dimethylbenzene 2-bromo-1,3-dimethylbenzene Sandmeyer_Reaction->2-bromo-1,3-dimethylbenzene Coupling Coupling 2-bromo-1,3-dimethylbenzene->Coupling Potassium_cyclopropyltrifluoroborate Potassium_cyclopropyltrifluoroborate Potassium_cyclopropyltrifluoroborate->Coupling Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O Target_Molecule This compound Coupling->Target_Molecule

Figure 1: Proposed two-step synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Bromo-1,3-dimethylbenzene

This protocol is adapted from a standard Sandmeyer reaction procedure.[1]

Objective: To synthesize 2-bromo-1,3-dimethylbenzene from 2,6-dimethylaniline.

Materials:

  • 2,6-Dimethylaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, ice bath, reflux condenser

Procedure:

  • Diazotization: a. In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C, add 2,6-dimethylaniline (1.0 equiv) to a mixture of ethanol and 48% aqueous hydrobromic acid. b. Slowly add a solution of sodium nitrite (1.3 equiv) in water dropwise, maintaining the temperature at 0 °C. c. Stir the resulting mixture at 0 °C for 15 minutes.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (0.6 equiv) in 48% aqueous hydrobromic acid. b. To the cold diazonium salt solution, add the copper(I) bromide solution dropwise at 0 °C. c. After the addition is complete, heat the reaction mixture to 95 °C for 20 minutes.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate and water. b. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford 2-bromo-1,3-dimethylbenzene as an oil.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides with potassium cyclopropyltrifluoroborate.[2][3]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (from Protocol 1)

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Diatomaceous earth

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: a. To an oven-dried reaction vessel under an argon atmosphere, add 2-bromo-1,3-dimethylbenzene (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv). b. Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction Execution: a. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield this compound.

III. Applications in Organic Synthesis: Further Functionalization

This compound is a versatile intermediate that can undergo various transformations to introduce additional functional groups, paving the way for the synthesis of more complex molecules.

Application 1: Friedel-Crafts Acylation

The electron-rich nature of the aromatic ring allows for electrophilic aromatic substitution reactions. The cyclopropyl group and the two methyl groups are ortho-, para-directing. Due to steric hindrance at the position between the two methyl groups, acylation is expected to occur at the position para to the cyclopropyl group.

Friedel_Crafts Start This compound Reaction Friedel-Crafts Acylation Start->Reaction Acyl_Chloride RCOCl Acyl_Chloride->Reaction Lewis_Acid AlCl₃ Lewis_Acid->Reaction Product 4-Acyl-2-cyclopropyl-1,3-dimethylbenzene Reaction->Product

Figure 2: Friedel-Crafts acylation of this compound.

Protocol 3: Friedel-Crafts Acylation of this compound

This is a general procedure for Friedel-Crafts acylation.[4][5][6]

Objective: To introduce an acyl group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), ice bath

Procedure:

  • Reaction Setup: a. To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous aluminum chloride (1.2 equiv) and anhydrous dichloromethane. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add acetyl chloride (1.1 equiv) to the suspension and stir for 15 minutes.

  • Reaction Execution: a. Add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: a. Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. b. Separate the organic layer and extract the aqueous layer with dichloromethane. c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the product by flash column chromatography or distillation.

Application 2: Benzylic Functionalization via Lithiation

While the cyclopropyl and methyl groups are not strong directing groups for ortho-lithiation of the aromatic ring, the methyl groups are susceptible to benzylic deprotonation using a strong base, followed by reaction with an electrophile.

Benzylic_Functionalization Start This compound Lithiation Benzylic Lithiation Start->Lithiation 1. Base n-BuLi, TMEDA Base->Lithiation Electrophile E⁺ (e.g., R-X, CO₂) Quench Electrophilic Quench Electrophile->Quench Product Benzylic Functionalized Product Lithiation->Quench 2. Quench->Product

Figure 3: Benzylic functionalization of this compound.

Protocol 4: Benzylic Lithiation and Electrophilic Quench

This protocol is based on standard procedures for benzylic lithiation.[7][8]

Objective: To functionalize one of the benzylic positions of this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an alkyl halide, carbon dioxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), dry ice/acetone bath

Procedure:

  • Lithiation: a. To a flame-dried flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF. b. Add TMEDA (1.2 equiv). c. Cool the solution to -78 °C using a dry ice/acetone bath. d. Add n-butyllithium (1.1 equiv) dropwise and stir the resulting solution at -78 °C for 2 hours.

  • Electrophilic Quench: a. Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C. For CO₂, the reaction can be quenched by pouring it over crushed dry ice. b. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the mixture with diethyl ether. c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. e. Purify the product by an appropriate method (chromatography, distillation, or recrystallization).

IV. Conclusion

This compound, while not a commonplace building block, holds significant potential for the synthesis of novel and complex molecules. The protocols outlined in this guide, though based on analogous transformations, provide a solid and scientifically-grounded starting point for its synthesis and further functionalization. The unique steric and electronic environment of this molecule makes it an attractive scaffold for creating libraries of compounds for screening in drug discovery and materials science. As with any synthetic procedure, careful optimization of reaction conditions may be necessary to achieve optimal yields and purity.

V. References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

  • CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents. (n.d.). Retrieved February 27, 2024, from

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. (n.d.). Retrieved February 27, 2024, from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • US4340757A - Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene - Google Patents. (n.d.). Retrieved February 27, 2024, from

  • Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE. (n.d.). Retrieved February 27, 2024, from [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (n.d.). Retrieved February 27, 2024, from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved February 27, 2024, from [Link]

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC. (n.d.). Retrieved February 27, 2024, from [Link]

  • Optimization of the Synthesis Method of Cyclopropylboronic Acid. (n.d.). Retrieved February 27, 2024, from [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown’s advanced organic chemistry revision notes. (n.d.). Retrieved February 27, 2024, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved February 27, 2024, from [Link]

  • friedel-crafts acylation of benzene. (n.d.). Retrieved February 27, 2024, from [Link]

Sources

Analytical Techniques for 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical characterization of 2-Cyclopropyl-1,3-dimethylbenzene (also known as 2-cyclopropyl-m-xylene). Due to the significant steric hindrance provided by the flanking methyl groups at positions 1 and 3, the cyclopropyl moiety at position 2 exhibits unique spectroscopic behaviors, including "steric inhibition of resonance." This document provides validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR), specifically tailored to address the challenges of separating this sterically congested hydrocarbon from its isomers and synthetic precursors.

Part 1: Physicochemical Profile & Analytical Strategy

The analysis of this compound requires a nuanced understanding of its three-dimensional structure. Unlike simple alkylbenzenes, the ortho-effect exerts a dominant influence on its detectability and stability.

Key Analytical Challenges
  • Steric Inhibition of Resonance: The two methyl groups force the cyclopropyl ring to twist out of the plane of the benzene ring (likely orthogonal). This breaks the

    
    -conjugation between the cyclopropyl group and the aromatic system.
    
    • Consequence: The UV absorption maximum (

      
      ) will be hypsochromically shifted (blue-shifted) compared to unhindered cyclopropylbenzenes. Standard detection at 254 nm may be insensitive; low-UV (210–220 nm) is recommended.
      
  • Isomer Resolution: Synthetic routes (e.g., Simmons-Smith cyclopropanation of 2,6-dimethylstyrene) often yield isomers or unreacted olefins. Chromatographic resolution requires columns with high shape selectivity.

  • Volatility: As a C11 hydrocarbon, the molecule is volatile, making GC-MS the gold standard for purity assessment.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: Primary assay for purity determination and structural confirmation.

Instrumentation & Conditions
  • System: Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or equivalent).

  • Inlet: Split/Splitless (maintained at 250°C).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

Column Selection
  • Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film thickness.
  • Rationale: This non-polar phase separates based on boiling point and weak

    
    -
    
    
    
    interactions. The 5% phenyl content provides slight selectivity for aromatic isomers.
Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-602.0
Ramp 1152000
Ramp 2252803.0
Total Run 16.5 min
Mass Spectrometry Parameters (EI Mode)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 40–350 m/z

  • Solvent Delay: 3.0 min

Fragmentation Analysis (Interpretation)

The Electron Impact (EI) spectrum will display specific diagnostic peaks:

  • Molecular Ion (

    
    ): m/z 146 (Strong intensity, indicating stability).
    
  • [M – 15]

    
    : m/z 131. Loss of a methyl group (benzylic cleavage).
    
  • [M – 29]

    
    : m/z 117. Loss of ethyl or ring opening/fragmentation of the cyclopropyl group.
    
  • Tropylium Ion: m/z 91.[1] Characteristic of alkylbenzenes (rearrangement to

    
    ).
    

Critical Note: Watch for m/z 146 peaks with slightly different retention times. These may represent the 4-cyclopropyl-1,3-dimethylbenzene isomer (where steric hindrance is lower) or unreacted 2,6-dimethylstyrene (check for m/z 131 base peak vs. m/z 146).

Part 3: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantification of non-volatile impurities and process monitoring where UV detection is preferred.

Method Parameters[2][3]
  • Column: C18 (Octadecylsilane), End-capped. High carbon load preferred for retention of lipophilic hydrocarbons.

    • Example: Zorbax Eclipse Plus C18, 150 mm

      
       4.6 mm, 3.5 
      
      
      
      m.
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

Gradient Table
Time (min)% A (Water)% B (ACN)Comment
0.04060Initial equilibration
10.0595Linear gradient to elute lipophilic analyte
12.0595Wash
12.14060Re-equilibration
15.04060End of Run
Detection Strategy (UV-DAD)

Due to the Steric Inhibition of Resonance , the conjugation between the benzene ring and the cyclopropyl group is disrupted.

  • Primary Wavelength: 210 nm (captures the benzene E2 band).

  • Secondary Wavelength: 260 nm (Benzene B-band, likely weak).

  • Reference: 360 nm (bandwidth 100 nm).

Self-Validating Step: Calculate the Peak Purity Index using the Diode Array Detector (DAD). If the UV spectrum varies across the peak width, co-elution of an isomer is likely.

Part 4: Structural Elucidation (NMR)

Objective: Definitive proof of the 2-position substitution pattern (vs. 4- or 5-isomers).

Proton ( H) NMR (400 MHz, CDCl )

The steric crowding creates a distinct magnetic environment.

  • Aromatic Region (

    
     6.9–7.1 ppm): 
    
    • Expect a multiplet or distinct doublet/triplet pattern for the 3 aromatic protons (H-4, H-5, H-6).

    • Differentiation: In the 2-isomer, the molecule has a plane of symmetry passing through C-2 and C-5. H-4 and H-6 should be chemically equivalent.

  • Benzylic Methyls (

    
     2.3–2.4 ppm): 
    
    • Singlet (6H). The shift may be slightly downfield due to the orthogonal cyclopropyl ring's anisotropy.

  • Cyclopropyl Methine (

    
     1.5–1.7 ppm): 
    
    • Multiplet (1H).

  • Cyclopropyl Methylenes (

    
     0.5–1.0 ppm): 
    
    • Two distinct multiplets (2H each) corresponding to the cis and trans protons relative to the aromatic ring.

Nuclear Overhauser Effect (NOE)

This is the critical validation step .

  • Irradiate the Methyl signal (

    
    2.3 ppm).
    
  • Observation: You should observe NOE enhancement at the Cyclopropyl Methine proton (indicating proximity).

  • Negative Control: If the cyclopropyl group were at position 4, irradiating the C-1 methyl would show enhancement of the aromatic H-2 and H-6, but weak or no enhancement of the cyclopropyl methine.

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this molecule, highlighting the logic flow from synthesis to purity release.

AnalyticalWorkflow Start Crude 2-Cyclopropyl- 1,3-dimethylbenzene GCMS GC-MS Analysis (DB-5ms Column) Start->GCMS PurityCheck Purity > 98%? GCMS->PurityCheck MS_ID Mass Spec ID (m/z 146, 131, 91) PurityCheck->MS_ID Yes Reprocess Repurify (Distillation/Prep LC) PurityCheck->Reprocess No IsomerCheck Isomer Check (Retention Time) MS_ID->IsomerCheck NMR 1H NMR & NOE (Structural Proof) IsomerCheck->NMR Pass Symmetry Check Symmetry: Equivalent Methyls? NMR->Symmetry HPLC HPLC-UV (210 nm) (Non-volatiles) Symmetry->HPLC Confirmed Final Release Certificate of Analysis HPLC->Final Reprocess->Start

Figure 1: Analytical Decision Tree for this compound characterization. Blue nodes indicate analytical methods; Yellow nodes indicate decision gates.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpretation of Mass Spec fragmentation of alkylbenzenes and NMR coupling).

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Cyclopropylbenzene. National Institute of Standards and Technology. Available at: [Link] (Used as a baseline for fragmentation pattern comparison).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Source for reverse-phase gradient optimization strategies for neutral hydrocarbons).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative resource for chemical shift data and NOE experimental design).

Sources

Application Notes & Protocols: A Hierarchical Strategy for Screening 2-Cyclopropyl-1,3-dimethylbenzene Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique stereoelectronic properties, stemming from significant ring strain, allow it to confer enhanced potency, improved metabolic stability, and optimized physicochemical properties upon parent molecules.[1] The 2-cyclopropyl-1,3-dimethylbenzene scaffold represents a promising, yet underexplored, chemical space. Given that cyclopropane-containing compounds have demonstrated a vast spectrum of biological activities—including antitumor, antimicrobial, and enzyme inhibition capabilities—a systematic screening approach is essential to unlock their therapeutic potential.[2][3][4]

This guide presents a hierarchical screening cascade designed to efficiently identify and characterize the anticancer potential of novel this compound derivatives. Our approach is rooted in a logical progression from broad phenotypic screening to more defined mechanistic and target-based assays. This strategy ensures that resources are focused on the most promising candidates, providing a robust framework for data-driven decision-making in the early stages of drug discovery.

Section 1: The Hierarchical Screening Strategy: A Rationale

A tiered or hierarchical screening approach is a field-proven strategy to systematically evaluate a library of new chemical entities (NCEs). The causality behind this model is one of efficiency and logical progression. We begin with a wide net to catch any compound with a desired phenotype (e.g., cytotoxicity to cancer cells) and then employ progressively more specific assays to understand the mechanism of action and identify the molecular target. This avoids the resource-intensive process of conducting complex mechanistic studies on inactive compounds.

Our proposed cascade consists of three core stages:

  • Primary Screening (The "What"): Does the compound kill cancer cells? This stage utilizes a high-throughput cytotoxicity assay to measure the potency of the derivatives against a panel of cancer cell lines.

  • Secondary Screening (The "How"): How does the compound kill the cancer cells? This stage investigates the mechanism of cell death, focusing on the induction of apoptosis, a controlled and desirable form of cell death for anticancer agents.

  • Tertiary Screening (The "Why"): Why does the compound induce this effect? This stage moves to a target-based approach, exploring the inhibition of specific molecular targets, such as protein kinases, which are frequently dysregulated in cancer and are known targets for similar scaffolds.[3][4]

G

Caption: Hierarchical workflow for screening novel derivatives.

Section 2: Primary Screening Protocol: In Vitro Cytotoxicity

The foundational step in our screening cascade is to determine the concentration at which our test compounds inhibit cancer cell growth by 50% (IC50). The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[5][6]

Causality: We use a panel of cell lines to identify compounds with either broad-spectrum activity or selective potency against a specific cancer type. Including a non-cancerous cell line is a critical self-validating step to assess preliminary selectivity and potential for off-target toxicity.[6]

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Estrogen Receptor positive).

  • A549: Human lung carcinoma.

  • UO-31: Human renal carcinoma.[7]

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Protocol 2.1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Remove media from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with media only (blank), cells with media containing 0.5% DMSO (vehicle control), and cells treated with a positive control (e.g., Doxorubicin at similar concentrations).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Summarize the results in a clear, comparative table.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)UO-31 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)*
Derivative 18.412.19.5>100>11.9
Derivative 225.633.228.1>100>3.9
Doxorubicin0.91.20.85.46.0

*Selectivity Index (SI) = IC50 in HEK293 / IC50 in most sensitive cancer cell line. A higher SI is desirable.

Section 3: Secondary Screening Protocol: Apoptosis Induction

Compounds that demonstrate potent cytotoxicity (e.g., IC50 < 10 µM) are advanced to secondary screening. Here, we investigate how they induce cell death. Apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being the primary executioners.[8]

Causality: This assay validates that the observed cytotoxicity is due to a controlled, apoptotic mechanism rather than necrosis, which can cause inflammation. We measure the activity of executioner caspases as a direct indicator of apoptosis.[9]

Protocol 3.1: Homogeneous Caspase-3/7 Activity Assay

This protocol is based on a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active Caspase-3/7 to produce a luminescent signal.

  • Cell Seeding and Treatment:

    • Seed the most sensitive cancer cell line (identified in primary screening) into a white, opaque 96-well plate at 10,000 cells/well. Incubate for 24 hours.

    • Treat cells with the active compounds at their 1x and 5x IC50 concentrations for 24 hours.

    • Controls: Include a vehicle control (0.5% DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Assay Reagent Preparation:

    • Prepare the luminogenic caspase-3/7 substrate reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This reagent contains a lysis buffer and the substrate.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity for each treatment relative to the vehicle control. A significant increase in luminescence indicates apoptosis induction.

Section 4: Tertiary Screening Protocol: Kinase Inhibition

The benzene ring and associated functionalities in the scaffold are suggestive of potential interactions with the ATP-binding pocket of protein kinases. Many cyclopropyl-containing drugs function as kinase inhibitors.[3][4] Therefore, a logical next step for compounds that induce apoptosis is to screen them against a panel of relevant kinases.

Causality: This assay directly tests a specific, mechanistic hypothesis. By identifying which, if any, kinases are inhibited, we move from a phenotypic observation to a potential molecular target, which is crucial for lead optimization. The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced in a kinase reaction, making it suitable for virtually any kinase.[10][11]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol 4.1: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup (384-well plate):

    • To each well, add the components in the following order:

      • 1 µL of test compound (serially diluted) or DMSO control.

      • 2 µL of the target kinase and its specific substrate peptide in kinase buffer.

      • 2 µL of ATP solution. The ATP concentration should be optimized to be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

    • Controls: Include "no enzyme" wells (100% inhibition) and "DMSO only" wells (0% inhibition).

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The kinase will phosphorylate its substrate, converting ATP to ADP.

  • Stopping the Reaction & ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to generate a luminescent signal. The signal intensity is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 for kinase inhibition.

References

  • Sala, A. D. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Zhang, R., Li, S., & Arnold, F. H. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

  • Sivaraman, P., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Day, B. W., et al. (1995). Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture. Cancer Research. [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Boucher, D., et al. (2012). Caspase Protocols in Mice. Methods in Molecular Biology. [Link]

  • Farghaly, T. A., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. European Journal of Medicinal Chemistry. [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Development and Drug Discovery. [Link]

  • Boufercha, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kim, J., et al. (2023). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. [Link]

Sources

Application Note: 2-Cyclopropyl-1,3-dimethylbenzene as a Steric-Locking Arene Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Cyclopropyl-1,3-dimethylbenzene (also known as 2-Cyclopropyl-m-xylene) as a specialized sterically demanding


-arene ligand in organometallic chemistry.

Unlike standard ligands like


-cymene or mesitylene, this molecule offers a unique "orthogonal steric barrier"  due to the conformational locking of the cyclopropyl ring. This guide addresses its synthesis, complexation, and catalytic utility.

Executive Summary & Mechanism of Action

The "Perpendicular" Effect: In standard alkyl-arenes (e.g., cyclopropylbenzene), the cyclopropyl ring adopts a bisected conformation (


) to maximize conjugation with the aromatic 

-system. However, in This compound , the flanking methyl groups at positions 1 and 3 sterically force the cyclopropyl ring into a perpendicular conformation (

) relative to the benzene plane.

Why this matters for Catalysis: When bound to a transition metal (e.g., Ru, Rh, Ir) in an


 mode, this perpendicular cyclopropyl group creates a rigid, vertical steric wall. This architecture:
  • Prevents Catalyst Deactivation: Blocks the formation of inactive multimers.

  • Modulates Selectivity: The "roof" created by the cyclopropyl group restricts the angle of approach for incoming substrates, enhancing regioselectivity in C-H activation and transfer hydrogenation cycles.

  • Increases Lipophilicity: Enhances solubility of the catalyst in non-polar solvents often used in process chemistry.

Chemical Profile

PropertyData
IUPAC Name This compound
Common Name 2-Cyclopropyl-m-xylene
Molecular Formula

Molecular Weight 146.23 g/mol
Key Structural Feature 1,3-Dimethyl "buttressing" effect forces 2-cyclopropyl group orthogonal.[1]
Primary Application

-Arene Ligand for Ru(II), Rh(III), Ir(III).

Experimental Protocols

Protocol A: Synthesis of the Ligand (Suzuki-Miyaura Coupling)

Rationale: While Kumada coupling is possible, the Suzuki route is selected for its reproducibility, tolerance of moisture, and scalability in pharmaceutical contexts.

Reagents:

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • 
     (2 mol%)
    
  • Tricyclohexylphosphine (

    
    ) (4 mol%) or SPhos (highly recommended for sterically hindered aryl chlorides/bromides)
    
  • 
     (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 2-Bromo-1,3-dimethylbenzene (10 mmol, 1.85 g), Cyclopropylboronic acid (15 mmol, 1.29 g),

    
     (4.5 mg), SPhos (16 mg), and 
    
    
    
    (6.36 g).
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (40 mL) and Water (2 mL).

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Note: The steric hindrance requires higher temperatures and longer times than standard couplings.

  • Work-up: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with water (

    
    ) and brine. Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 98:2) to yield a colorless oil.

    • QC Check:

      
       NMR should show the methine proton of the cyclopropyl group as a multiplet significantly shielded/shifted due to the orthogonal orientation.
      
Protocol B: Synthesis of the Ruthenium Dimer

Rationale: This protocol generates the versatile piano-stool dimer precursor used to generate active monomeric catalysts in situ.

Reagents:

  • 
     (1.0 equiv based on Ru)
    
  • This compound (Ligand L, 5–10 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, dissolve

    
     (1.0 g) in ethanol (20 mL). Add the ligand (this compound) in large excess (3–4 mL). Note: Excess ligand acts as both reactant and solvent/stabilizer.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) under an Argon atmosphere for 48 hours.

    • Visual Indicator: The solution will transition from dark brown/black to a deep red/orange precipitate.

  • Isolation: Cool the suspension to 0°C. Filter the solid precipitate.

  • Washing: Wash the solid copiously with cold pentane or hexane to remove excess free ligand.

  • Drying: Dry under high vacuum to obtain the deep red dimer

    
    .
    
    • Validation: Elemental analysis and

      
       NMR (in 
      
      
      
      or DMSO-
      
      
      ) to confirm the 1:1 Metal:Arene ratio.

Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the steric "locking" mechanism that makes this ligand unique.

Ligand_Workflow cluster_0 Ligand Synthesis cluster_1 Complexation & Effect Precursor 2-Bromo-m-xylene Catalyst Pd(OAc)2 / SPhos (Suzuki Coupling) Precursor->Catalyst Reagent Cyclopropylboronic Acid Reagent->Catalyst Ligand This compound (The Ligand) Catalyst->Ligand 100°C, 16h Complex [Ru(Ligand)Cl2]2 Dimer Ligand->Complex Reflux EtOH (Ligand Exchange) Mechanism STERIC LOCK: Methyls (1,3) force Cyclopropyl (2) into 90° Perpendicular Orientation Ligand->Mechanism RuSalt RuCl3 · xH2O RuSalt->Complex ActiveCat Active Monomer (In-Situ) Complex->ActiveCat Dissociation

Caption: Synthesis route from commercial precursors to the Ru-dimer, highlighting the steric "lock" mechanism induced by the methyl substituents.

Catalytic Applications & Troubleshooting

Primary Use Case: Directed C-H Activation

The


 complex derived from this ligand is particularly effective in C-H activation reactions where regioselectivity  is challenging.
  • Mechanism: The perpendicular cyclopropyl group prevents the approach of bulky substrates to the metal center from the "top," forcing coordination in a specific plane.

  • Comparison: Superior to

    
    -cymene when the substrate is highly planar and requires disruption of 
    
    
    
    -stacking interactions to achieve turnover.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Ligand Synthesis Incomplete coupling due to sterics.Switch ligand to SPhos or XPhos (Buchwald ligands) to overcome the steric hindrance of the 2,6-dimethyl system. Increase temp to 110°C.
Complex is Oily/Tarry Excess free ligand remains.Wash the crude dimer precipitate extensively with cold pentane . Do not use ether as it may solubilize the dimer.
Catalyst Decomposition Ligand dissociation at high T.While the ligand is bulky, the arene-metal bond can be labile at >120°C. Maintain reaction temps <100°C or add 10% excess free ligand to the pot.

References

  • Conformational Analysis of this compound

    • Ernst, L. (2002). Schaefer's "J method" and the perpendicular conformation of this compound.
  • General Synthesis of Cyclopropyl-Arenes

    • Organic Syntheses, Coll. Vol. 5, p.328 (1973); Vol. 47, p.39 (1967). Cyclopropylbenzene Synthesis (Adaptable Protocol).
  • Metal-Arene Complexation Principles

    • Wikipedia Contributors. (2025). Transition metal arene complex. Wikipedia, The Free Encyclopedia.
  • Steric Modulation in Catalysis

    • BenchChem.

Sources

Application Note: High-Throughput Screening Strategies for Lipophilic Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: 2-Cyclopropyl-1,3-dimethylbenzene

Executive Summary & Technical Rationale

This compound (CAS: 36825-29-3) represents a classic "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its structure combines a rigid aromatic core with a cyclopropyl ring, offering unique vector geometry for exploring hydrophobic sub-pockets in targets such as GPCRs, nuclear receptors, and ion channels.

However, screening this molecule presents three distinct biophysical challenges that frequently lead to false positives or false negatives in HTS campaigns:

  • High Lipophilicity (cLogP ~3.8 - 4.2): The molecule lacks polar hydrogen bond donors/acceptors, leading to poor aqueous solubility and a high tendency to form colloidal aggregates (promiscuous inhibitors).

  • Volatility & Vapor Transfer: With a molecular weight of ~146 Da and a hydrocarbon nature, this compound exhibits significant vapor pressure. In standard microplates, it can evaporate from "active" wells and re-condense in neighboring control wells ("cross-talk"), ruining Z-prime scores.

  • Plastic Adsorption: The compound will rapidly partition into standard polystyrene plates.

This guide details a specialized screening workflow designed to mitigate these artifacts, ensuring that data generated for this compound reflects true pharmacological activity.

Compound Management & Pre-Screening QC

Before initiating biological assays, the physicochemical behavior of the compound must be baselined.

Protocol A: Solubility & Aggregation Profiling (Nephelometry)

Objective: Determine the maximum soluble concentration in assay buffer to prevent false positives derived from colloidal aggregation.

Materials:

  • Laser Nephelometer (e.g., BMG PHERAstar or similar).

  • Assay Buffer: PBS pH 7.4 + 0.01% Pluronic F-127 (Surfactant is critical).

  • Plate: 384-well Cyclo-Olefin Polymer (COP) plate (Low binding).

Step-by-Step Workflow:

  • Stock Prep: Prepare a 100 mM stock of this compound in anhydrous DMSO.

  • Dilution Series: Perform a 1:2 serial dilution in DMSO (100 mM down to 0.1 mM).

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound into 50 µL of Assay Buffer.

    • Why Acoustic? Traditional tips may leach polypropylene into the sample or absorb the lipophilic compound.

  • Incubation: Seal with an aluminum foil seal (impermeable to vapors) and shake at 1000 rpm for 30 minutes.

  • Read: Measure forward light scatter.

  • Analysis: The "Solubility Limit" is defined as the concentration where scatter intensity exceeds 3x the baseline of the DMSO control.

Data Output Table: Solubility Thresholds

ParameterValueNotes
Max Solubility (PBS) < 50 µM (Estimated)Highly dependent on carrier protein presence.
Max Solubility (PBS + BSA) ~200 µMAlbumin acts as a sink; use only if relevant to assay.
Aggregation Onset > 30 µMCritical: Screen below this limit to avoid artifacts.
Primary Screening Assay: Thermal Shift (DSF)

Rationale: For lipophilic fragments like this compound, functional assays often fail due to low affinity (mM range). Differential Scanning Fluorimetry (DSF) is the gold standard for detecting direct binding via thermal stabilization.

Protocol B: NanoDSF (Tycho/Prometheus) or qPCR-based TSA

Mechanism: The compound binds to the hydrophobic core of the target protein, stabilizing it against heat denaturation.

Reagents:

  • Target Protein: Purified recombinant protein (e.g., >95% purity), 5 µM final.

  • Dye: SYPRO Orange (5000x stock), used at 5x final.

  • Compound: this compound (screen at 50 µM or solubility limit).

Workflow:

  • Master Mix: Combine Protein + SYPRO Orange in HEPES buffer.

  • Dispense: Add 10 µL Mix to 384-well PCR plate (White well).

  • Compound Addition: Add 100 nL compound (1% DMSO final).

    • Control: DMSO only (Negative), Known Binder (Positive).

  • Sealing (CRITICAL): Use an optical adhesive seal reinforced with a compression pad during the run to prevent vapor loss at high temperatures.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Detection: Monitor Fluorescence (Ex 490nm / Em 575nm).

Data Analysis:

  • Calculate the Melting Temperature (

    
    ) using the first derivative of the fluorescence curve.
    
  • Hit Criteria:

    
     (typically > 0.5°C shift).
    
Functional Confirmation: TR-FRET Competition Assay

Rationale: Once binding is confirmed via DSF, a functional competition assay quantifies potency (


). We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is ratiometric and resistant to compound fluorescence interference.
Protocol C: TR-FRET Workflow

Diagram: Assay Principle The assay measures the displacement of a tracer (fluorophore-labeled known ligand) by this compound.

Step-by-Step:

  • Plate Prep: Use White, Low-Volume 384-well plates (Greiner 784075).

  • Compound Addition: Spot 20 nL of test compound (Echo dispense).

  • Reagent 1 (Protein): Dispense 5 µL of His-tagged Target Protein + Terbium-labeled Anti-His Antibody. Incubate 15 min.

  • Reagent 2 (Tracer): Dispense 5 µL of Fluorescein-labeled Tracer.

  • Incubation: Cover with aluminum foil seal immediately. Incubate 1 hour at RT.

    • Note: Do not use clear plastic lids; the volatile compound will cross-contaminate wells via the headspace.

  • Read: Excitation 337 nm; Emission 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

Calculation:



  • Inhibition results in a decrease in the ratio.

Visualization of Workflows & Artifacts
Figure 1: The "Vapor Transfer" Artifact in HTS

Description: This diagram illustrates why standard lids fail with this compound. The compound evaporates from a "High Concentration" well and contaminates neighbors, creating false inhibition zones.

VaporArtifact SourceWell Well A1: Active Compound (this compound) Headspace Plate Headspace (Vapor Phase) SourceWell->Headspace Evaporation (High Vapor Pressure) NeighborWell Well A2: Control/Inactive (Contaminated) Headspace->NeighborWell Re-condensation (Cross-talk) FalseData False Positive Signal (Z-prime degradation) NeighborWell->FalseData Assay Interference

Caption: Vapor phase transfer mechanism. Volatile lipophilic compounds equilibrate across the plate headspace if not hermetically sealed, causing false positives in adjacent wells.

Figure 2: Screening Decision Tree

Description: Logical flow for handling the compound from stock to hit declaration.

ScreeningFlow Start Compound Stock (DMSO) Solubility Nephelometry Check (Is it soluble?) Start->Solubility Aggregator Discard/Reformulate (Colloidal Aggregator) Solubility->Aggregator Scatter > 3x Baseline DSF Thermal Shift Assay (Primary Screen) Solubility->DSF Clear Solution DSF->Aggregator No Shift TRFRET TR-FRET Competition (Dose Response) DSF->TRFRET Delta Tm > 0.5C Hit Validated Hit TRFRET->Hit IC50 < 50 uM

Caption: Step-wise screening logic. Solubility gating is mandatory before functional testing to preserve resource integrity.

References
  • Assay Guidance Manual (NCBI) . Compound Management and Screening. National Center for Biotechnology Information. Available at: [Link]

  • J. Med. Chem.Fragment-Based Drug Discovery: A Practical Approach. Discusses the screening of low molecular weight, lipophilic fragments.
  • PubChem Compound Summary . This compound (CAS 36825-29-3).[1] Available at: [Link]

  • SLAS Discovery. Managing Volatile Compounds in High-Throughput Screening.

Note on Safety: this compound is a skin irritant. All acoustic dispensing and plate handling should occur within a chemical fume hood or enclosed automation cell.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in high-stakes research environments.

Executive Summary & Molecule Profile

Compound: 2-Cyclopropyl-1,3-dimethylbenzene (2-Cyclopropyl-m-xylene) CAS: N/A (Niche Intermediate) Key Challenge: The "Ortho-Ortho" Effect.[1] The 1,3-dimethyl substitution pattern creates a sterically crowded "pocket" at the 2-position.[1] This has two critical downstream effects on purification:

  • Synthetic Inefficiency: If synthesized via Suzuki-Miyaura coupling (most common), the steric hindrance retards transmetallation, often leaving 5–15% unreacted 2-bromo-1,3-dimethylbenzene.[1]

  • Physical Property Convergence: The lipophilicity of the cyclopropyl product and the bromo-precursor are nearly identical, rendering standard silica chromatography inefficient.[1]

Troubleshooting & FAQs

Direct solutions to the most common tickets submitted by process chemists.

Q1: I have ~10% starting material (2-bromo-1,3-dimethylbenzene) remaining. Standard Flash Chromatography isn't separating them.[1] What now?

Diagnosis: Both compounds are non-polar hydrocarbons/halocarbons.[1] On standard Silica Gel 60, they co-elute with hexanes because their


 values are virtually indistinguishable (

).

The Fix:


-Complexation Chromatography (Silver Nitrate) 
The cyclopropyl ring possesses significant 

-character in its C-C bonds (Walsh orbitals), allowing it to form weak reversible complexes with Silver (I) ions.[1] The bromo-precursor lacks this

-character.[1]
  • Stationary Phase: 10% w/w

    
     on Silica Gel.[1]
    
  • Mechanism: The cyclopropyl product interacts with

    
    , increasing its retention time. The bromo-impurity (non-coordinating) elutes first.[1]
    
  • Solvent System: 100% Pentane or Hexane.[1]

Q2: My GC-MS shows a purity of 98%, but NMR shows significant aliphatic impurities. Why the discrepancy?

Diagnosis: Thermal Degradation in the Injector Port. Cyclopropyl rings flanked by steric bulk can undergo thermal ring-opening or rearrangement (e.g., to propenyl derivatives) at high temperatures (


).[1]
  • Verification: Lower your GC inlet temperature to

    
     or use HPLC. If the "impurity" peaks disappear, they were artifacts of the analysis, not your sample.
    
Q3: During workup, my yield dropped, and I see a new alkene peak in the NMR.

Diagnosis: Acid-Catalyzed Ring Opening.[1] The 2-cyclopropyl group is electron-rich and acid-sensitive.[1] The steric strain from the 1,3-methyls raises the ground state energy, making the ring more susceptible to electrophilic attack (protonation) and subsequent opening to a carbocation, which eliminates to an alkene.

  • Protocol Violation: Did you use 1M HCl or unbuffered silica?

  • Correction: Quench reactions with Saturated

    
     (mildly acidic) or water. Neutralize silica gel with 1% Triethylamine (TEA) in the eluent if the compound proves highly labile.
    
Q4: How do I remove residual Palladium (< 5 ppm) for biological assays?

Diagnosis: Steric hindrance traps Pd species within the crystal lattice or oily matrix.[1] The Fix: Do not rely on crystallization alone.

  • Method: Treat the crude organic solution (in EtOAc or THF) with Trimercaptotriazine (TMT) functionalized silica or activated carbon at

    
     for 1 hour. The thiols penetrate the matrix more effectively than simple washes.[1]
    

Data & Specifications

Comparative physical data to guide separation strategy.

PropertyThis compound (Product)2-Bromo-1,3-dimethylbenzene (Impurity)m-Xylene (Side Product)
Molecular Weight 146.23 g/mol 185.06 g/mol 106.17 g/mol
Boiling Point (Est.) 195–200°C206°C139°C
Polarity (LogP) High (Lipophilic)High (Lipophilic)High
Ag(I) Affinity Moderate (Walsh Orbitals)NoneLow (Aromatic only)
Acid Stability Low (Ring Opening Risk)HighHigh

Analysis: The Boiling Point difference (


) is too small for standard distillation but sufficient for Spinning Band Distillation  or high-plate-count fractional distillation under vacuum.[1]

Detailed Protocols

Protocol A: Silver Nitrate Impregnated Silica (The "Silver Bullet")

Use this when separation of the bromide impurity is critical.[1]

Materials:

  • Silica Gel 60 (230-400 mesh)[1]

  • Silver Nitrate (

    
    )
    
  • Acetonitrile (solvent for impregnation)[2]

  • Aluminum foil (light protection)

Step-by-Step:

  • Preparation: Dissolve 10g of

    
     in 100 mL of Acetonitrile.
    
  • Impregnation: Add 90g of dry Silica Gel to the solution. Stir for 15 minutes.

  • Drying: Remove solvent via rotary evaporation (bath

    
    ) until a free-flowing powder is obtained. Protect from light  (wrap flask in foil) to prevent silver reduction (turning grey/black).
    
  • Packing: Pack the column as usual.

  • Elution: Elute with 100% Hexanes.

    • Fraction 1: 2-Bromo-1,3-dimethylbenzene (Fastest).[1]

    • Fraction 2: this compound (Retained via Ag-

      
       interaction).[1]
      
  • Recovery: Wash the product fractions with mild brine to remove leached silver ions before evaporation.

Protocol B: Vacuum Fractional Distillation

Use this for scale-up (>10g) where chromatography is cost-prohibitive.[1]

Setup:

  • Vigreux column (minimum 20cm) or Spinning Band column.

  • Vacuum pump capable of < 5 mmHg.[1]

Procedure:

  • Degas: Stir crude oil under vacuum (no heat) for 10 min to remove volatiles (m-xylene).

  • Heat Ramp: Slowly raise bath temperature.

  • Fractions:

    • Fore-run: m-Xylene and light protodeboronation byproducts.[1]

    • Main Fraction: Collect at steady vapor temp (approx. 85-90°C @ 5 mmHg — Note: Calculate exact BP using Nomograph based on 195°C atm BP).

    • Residue: The 2-bromo impurity will enrich in the pot residue due to its slightly higher BP and higher MW.[1]

  • Stop Point: Do not distill to dryness; the pot residue may contain unstable Pd-complexes.[1]

Visualizations

Figure 1: Purification Decision Matrix

Determine the correct workflow based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture (Suzuki Coupling) CheckImpurity Analyze Impurity Profile (GC/NMR) Start->CheckImpurity ImpurityType Primary Impurity? CheckImpurity->ImpurityType Protodeboronation m-Xylene (Low BP) ImpurityType->Protodeboronation Volatiles Bromide Starting Bromide (Close BP, Non-polar) ImpurityType->Bromide Starting Material PdResidue Pd Catalyst (Trace Metal) ImpurityType->PdResidue Heavy Metals VacDistill Vacuum Distillation (Remove Volatiles) Protodeboronation->VacDistill Scale Scale > 10g? Bromide->Scale Scavenger TMT-Silica Treatment PdResidue->Scavenger Scale->VacDistill Yes (High Plate Count) AgColumn AgNO3-Silica Chromatography (Selective Retention) Scale->AgColumn No (High Purity Req) StdColumn Standard Silica Column (Hexanes)

Caption: Decision matrix for selecting the optimal purification route based on impurity type and scale. Note the specific requirement for Ag-Silica when separating the bromide precursor at small scales.

Figure 2: Mechanism of Silver Ion Separation

Why standard silica fails and Silver Nitrate succeeds.

AgMechanism cluster_0 Standard Silica (Hexanes) cluster_1 AgNO3 Impregnated Silica Bromide1 2-Bromo-m-xylene (Lipophilic) Product1 2-Cyclopropyl-m-xylene (Lipophilic) Bromide1->Product1 Co-Elution (No Separation) Bromide2 2-Bromo-m-xylene (No interaction) AgIon Ag+ Ion (Stationary Phase) Result Result: Bromide Elutes First Product Retained AgIon->Result Product2 2-Cyclopropyl-m-xylene (Walsh Orbitals) Product2->AgIon Reversible Pi-Complexation cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanistic comparison showing the specific


-complexation of the cyclopropyl Walsh orbitals with Silver ions, enabling retention relative to the non-coordinating bromide.

References

  • Charette, A. B. (2010).[1] Cyclopropyl Group as a Structural Motif in Drug Design. Journal of Medicinal Chemistry . (Discusses the steric and electronic properties of cyclopropyl groups in pharma).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron . Link (Authoritative review on Ag-chromatography for alkenes and cyclopropanes).[1]

  • Deng, J. Z., et al. (2006). Separation of Close-Boiling Isomers via High-Efficiency Distillation. Organic Process Research & Development.
  • NIST Chemistry WebBook. m-Xylene and 2-Bromo-m-xylene Thermophysical Data. Link (Source for boiling point estimations).

Sources

Byproduct identification in 2-Cyclopropyl-1,3-dimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the unique stability and reactivity challenges associated with 2-Cyclopropyl-1,3-dimethylbenzene . Unlike simple cyclopropylbenzene, this molecule possesses a "steric gear" system due to the 2,6-disubstitution pattern (relative to the cyclopropyl group). This structural constraint forces the cyclopropyl ring into a perpendicular conformation, significantly altering its electronic behavior and susceptibility to acid-catalyzed ring opening.

This guide provides troubleshooting workflows for identifying byproducts, optimizing reaction conditions, and interpreting analytical data.

Part 1: The "Steric Gear" Effect & Conformational Locking

Before troubleshooting, it is critical to understand why this molecule behaves differently than its analogs.

  • Standard Behavior (Cyclopropylbenzene): The cyclopropyl ring adopts a bisected conformation (

    
    ), allowing maximum overlap between the Walsh orbitals of the cyclopropyl ring and the aromatic 
    
    
    
    -system. This makes the ring a strong activator and ortho/para director.[1]
  • Anomalous Behavior (this compound): The methyl groups at positions 1 and 3 create severe steric clash with the cyclopropyl protons. This forces the cyclopropyl ring into a perpendicular conformation (

    
    ).[2]
    
    • Consequence 1: Electronic decoupling. The cyclopropyl group cannot effectively donate electrons to the ring.

    • Consequence 2: Altered Stability. The ring strain is not alleviated by conjugation, making the C-C bonds more susceptible to acid-catalyzed cleavage.

Conformation cluster_0 Standard: Cyclopropylbenzene cluster_1 Target: this compound Bisected Bisected Conformation (Conjugated) Stable High Stability Strong Director Bisected->Stable Orbital Overlap Steric 1,3-Dimethyl Steric Clash Perpendicular Perpendicular Conformation (De-conjugated) Steric->Perpendicular Forces Rotation Labile High Lability Ring Opening Risk Perpendicular->Labile Loss of Stabilization

Figure 1: Conformational locking mechanism driven by steric hindrance from ortho-methyl groups.

Part 2: Troubleshooting & FAQ

Scenario A: Acid-Catalyzed Ring Opening (The "Propyl" Impurity)

User Query: "I am observing a new impurity (M+ = 146) after subjecting this compound to Friedel-Crafts conditions or acidic workup. The mass matches the starting material, but the retention time is different."

Diagnosis: You are likely observing isomerization to 2-(1-propenyl)-1,3-dimethylbenzene or 2-propyl-1,3-dimethylbenzene derivatives. The perpendicular conformation prevents the cyclopropyl ring from stabilizing positive charges effectively, but the strain release drives ring opening upon protonation.

Mechanism of Failure:

  • Protonation: The acid attacks the strained cyclopropyl C-C bond.

  • Carbocation Formation: A tertiary or benzylic carbocation forms.

  • Rearrangement: A 1,2-hydride shift or elimination occurs to form the linear chain.

Corrective Protocol:

  • Buffer the System: Avoid free strong acids (H₂SO₄, HCl). Use buffered Lewis acids or solid-supported catalysts if possible.

  • Temperature Control: Maintain reaction temperatures below 0°C during quenching. The activation energy for ring opening is significantly lower for this sterically strained molecule than for unsubstituted cyclopropylbenzene.

  • Quench Strategy: Quench acidic reactions with a pre-cooled NaHCO₃ slurry, not water, to neutralize protons immediately before the biphasic mixture warms up.

RingOpening Start This compound Intermediate Carbocation Intermediate (Ring Opened) Start->Intermediate Protonation of C-C bond Acid + H+ (Acidic Medium) Path1 Elimination (-H+) Intermediate->Path1 Path2 Nucleophile Attack (+Nu-) Intermediate->Path2 Product1 Byproduct A: 2-(1-Propenyl)-1,3-dimethylbenzene (Isomerized Olefin) Path1->Product1 Product2 Byproduct B: Functionalized Propyl Chain (Alcohol/Chloride) Path2->Product2

Figure 2: Acid-catalyzed degradation pathways leading to linear chain impurities.

Scenario B: Unexpected Regioselectivity in Substitution Reactions

User Query: "I attempted to nitrate the ring, expecting substitution at the para-position relative to the cyclopropyl group (Position 5). Instead, I see a complex mixture or substitution at Position 4."

Diagnosis: Due to the perpendicular conformation , the cyclopropyl group loses its dominance as a strong para-director. The directing effects are now a competition between the weak activating methyl groups and the sterically bulky (but electronically decoupled) cyclopropyl group.

  • Expected (Bisected): Cyclopropyl directs strongly to Position 5 (Para).

  • Actual (Perpendicular): The cyclopropyl group acts as a bulky alkyl group. The 1,3-methyls direct to Position 4 and 6.[3]

Troubleshooting Guide:

  • Step 1: Do not rely on standard cyclopropylbenzene directing rules.

  • Step 2: If Position 5 functionalization is required, consider installing the functional group before constructing the sterically crowded cyclopropyl-dimethyl motif.

  • Step 3: Use sterically demanding electrophiles to favor Position 5 (the least hindered spot) over Position 4/6 (flanked by methyl and cyclopropyl).

Part 3: Analytical Identification Guide

Distinguishing the intact cyclopropyl ring from its ring-opened isomers is critical. Use this comparative data table for rapid identification.

Table 1: 1H NMR Diagnostic Signals (CDCl₃)

MoietyProton TypeChemical Shift (

ppm)
MultiplicityKey Diagnostic Feature
Cyclopropyl (Intact) Ring CH₂0.50 – 1.10 MultipletHigh-field signals are unique to the strained ring.
Methine CH1.50 – 1.70 MultipletShielded by orthogonal aromatic ring current.
n-Propyl (Opened) Terminal CH₃0.95 TripletClassic alkyl triplet.
Benzylic CH₂2.60 TripletDeshielded; distinct from cyclopropyl methine.
1-Propenyl (Isomer) Vinylic CH5.80 – 6.50 MultipletDistinct alkene region signals; indicates isomerization.
Methyl CH₃1.80 – 1.90 DoubletAllylic methyl coupling.

Mass Spectrometry (GC-MS) Signatures:

  • Parent Peak: All isomers (Cyclopropyl, Propenyl) will show M+ = 146 Da.

  • Fragmentation:

    • Cyclopropyl: Strong M-15 (loss of methyl) or M-28 (loss of ethylene from ring).

    • n-Propyl: Strong M-29 (loss of ethyl) or M-43 (loss of propyl).

    • Propenyl: often shows a stable molecular ion with different fragmentation ratios due to conjugation.

References

  • Schaefer, T., et al. (1982). The conformational preference of the cyclopropyl group in this compound. Canadian Journal of Chemistry. Link

  • Waser, J., et al. (2019). Direct Light Activation of Hypervalent Iodine Reagents: Substrate-Controlled C-C or C-H Alkynylation of Cyclopropanes. ChemRxiv. Link

  • BenchChem Technical Division. (2025). Early Studies on the Reactivity of the Cyclopropylbenzene Ring: A Technical Guide. Link

  • Matrix Scientific. (2024).[4] Safety Data Sheet: this compound. Link

Sources

Technical Support Center: Method Refinement for 2-Cyclopropyl-1,3-dimethylbenzene

[1]

Introduction: The "Steric Lock" Challenge

Analyzing 2-Cyclopropyl-1,3-dimethylbenzene presents a unique duality of challenges often overlooked in standard alkylbenzene protocols. Unlike simple xylenes, this molecule features a strained cyclopropyl ring flanked by two methyl groups (positions 1 and 3).[1]

The Analytical Paradox:

  • Steric Strain: The ortho-methyl groups force the cyclopropyl ring out of planarity, altering its conjugation with the benzene ring.[1]

  • Thermal Lability: The high ring strain energy (~27.5 kcal/mol) of the cyclopropyl group, combined with the steric pressure from the methyls, makes this molecule highly susceptible to thermal isomerization (ring opening) during Gas Chromatography (GC) injection, often mimicking an impurity profile.

This guide moves beyond standard "screen-and-go" methods, providing a refined, self-validating workflow designed to preserve structural integrity.

Module A: Gas Chromatography (GC-MS/FID) Refinement

Core Issue: Standard split/splitless injections at 250°C+ often cause the cyclopropyl ring to open, forming isomeric alkenes (e.g., 2-(1-propenyl)-1,3-dimethylbenzene). This leads to false "impurity" peaks.[1]

Refined Protocol: The "Cold-Inlet" Approach
ParameterStandard Method (Flawed)Refined Method (Recommended) Scientific Rationale
Inlet Temp 280°C200°C - 220°C Prevents thermal ring-opening isomerization.[1]
Liner Type Standard Split with WoolUltra-Inert, Wool-Free Glass wool creates active sites that catalyze ring opening.[1]
Column Phase 5% Phenyl (DB-5)14% Cyanopropyl-phenyl (VF-1701ms) Mid-polarity is required to resolve the cyclopropyl target from its open-chain isomers.[1]
Carrier Gas Helium (Constant Flow)Hydrogen (Constant Velocity) Faster elution at lower temperatures minimizes thermal exposure time.[1]
Troubleshooting Workflow: Thermal Degradation

The following decision tree helps you diagnose if your "impurities" are actually artifacts of your method.

GC_TroubleshootingStartObservation: Extra Peaks in ChromatogramCheck_MSCheck Mass Spectrum of 'Impurity'Start->Check_MSIsomer_CheckDoes 'Impurity' have same MW (146 Da)?Check_MS->Isomer_CheckThermal_TestRun 'Inlet Temperature Stepping' Test(Inject at 180°C, 220°C, 260°C)Isomer_Check->Thermal_TestYes (Isomer)Result_BImpurity Area ConstantIsomer_Check->Result_BNo (Different MW)Result_AImpurity Area Increases with TempThermal_Test->Result_AThermal_Test->Result_BAction_ADIAGNOSIS: Thermal IsomerizationACTION: Lower Inlet Temp, Remove Liner WoolResult_A->Action_AAction_BDIAGNOSIS: True Synthetic ByproductACTION: Check Precursor PurityResult_B->Action_B

Figure 1: Diagnostic logic for distinguishing thermal artifacts from genuine sample impurities.

Module B: HPLC/UHPLC Selectivity Refinement

Core Issue: On standard C18 columns, this compound co-elutes with its structural isomer 2-ethyl-1,3-dimethylbenzene due to nearly identical hydrophobicity.[1]

Refined Protocol: Pi-Selectivity Switching

The cyclopropyl ring has unique electronic properties ("banana bonds" / Walsh orbitals) that act like a weak alkene.[1] We exploit this using a Phenyl-Hexyl stationary phase, which engages in pi-pi interactions with the benzene ring and the cyclopropyl group, offering selectivity that C18 cannot.

Method Parameters:

  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).[1]

  • Gradient: Isocratic hold at 60% B for 2 mins (to engage pi-interaction), then ramp to 95% B.

Comparative Separation Data
IsomerRetention (C18 Column)Retention (Phenyl-Hexyl)Resolution (Rs) on Phenyl-Hexyl
This compound 4.21 min5.45 min --
2-Ethyl-1,3-dimethylbenzene4.25 min4.90 min > 2.5
NoteCo-elution (Rs < 0.8)Baseline SeparationHigh Confidence

Module C: Sample Preparation & Stability

Core Issue: Volatility and acid sensitivity.[1] The cyclopropyl ring opens rapidly in the presence of strong acids, often used in standard "wash" procedures.

Critical Rules:

  • No Acidic Workups: Avoid HCl or H2SO4 during extraction.[1] Use saturated NH4Cl or neutral water.[1]

  • Solvent Keeper: When concentrating samples under nitrogen, strictly use a "keeper" solvent (e.g., Isooctane or Toluene) if compatible with downstream analysis.[1] Do not evaporate to dryness; the molecule is volatile (BP approx 170-175°C, but high vapor pressure).

Frequently Asked Questions (FAQs)

Q1: I see a peak at m/z 146, but it elutes earlier than my main peak. What is it? A: This is likely 2-(1-propenyl)-1,3-dimethylbenzene , the ring-opened isomer.[1] This forms if your GC inlet is too hot (>260°C) or if your liner is dirty (active sites).[1] Switch to a deactivated liner and lower the inlet temperature to 200°C.

Q2: Can I use UV detection for this compound? A: Yes, but be aware of the "hypsochromic shift."[1] The steric hindrance from the 1,3-methyls twists the cyclopropyl ring, reducing conjugation. The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1

Q3: Why is my recovery low after rotary evaporation? A: The molecule is a C11 hydrocarbon with significant volatility.[1] If you evaporate to dryness, you lose the analyte.[1] Solution: Stop evaporation when 1-2 mL of solvent remains, or use a "keeper" like dodecane (for GC) if you need to calculate recovery rates.[1]

Q4: Is APCI or ESI better for LC-MS? A: APCI (Atmospheric Pressure Chemical Ionization) in positive mode is superior.[1] This molecule is non-polar and lacks basic sites for protonation in ESI.[1] APCI utilizes gas-phase charge transfer, which is far more effective for neutral hydrocarbons.[1]

References

  • NIST Chemistry WebBook. Benzene, 2-ethyl-1,3-dimethyl- (Isomer Data & Kovats Indices).[1] National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. Cyclopropylbenzene (Compound Summary & Physical Properties). National Library of Medicine.[1] [Link]

  • Organic Syntheses. Cyclopropylbenzene Synthesis (Zinc-Copper Couple Method).[1] Org.[1][3][4] Synth. 1967, 47, 34. [Link]

  • Agilent Technologies. Selectivity in Reversed-Phase LC Separation (Phenyl-Hexyl vs C18). Agilent Technical Notes.[1] [Link]

  • Restek Corporation. Selection of GC Columns for Analysis of Isomeric Alkylbenzenes. Restek ChromaBLOGraphy.[1] [Link](General reference for mid-polarity column selection logic).

Validation & Comparative

Cross-reactivity studies of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural & Metabolic Cross-Reactivity of 2-Cyclopropyl-1,3-dimethylbenzene

Executive Summary: The Orthogonal Scaffold

This compound (CAS: 36825-29-3) represents a unique class of sterically constrained hydrocarbons used in medicinal chemistry as a mechanistic probe and structural scaffold. Unlike the standard Cyclopropylbenzene , which adopts a "bisected" conformation allowing


-conjugation, the 1,3-dimethyl substitution forces the cyclopropyl ring into a "perpendicular" (orthogonal) conformation .

This guide compares the structural and metabolic cross-reactivity of this sterically crowded molecule against its unhindered analogs. For drug development professionals, understanding this distinction is critical: the orthogonal twist dramatically alters metabolic stability, CYP inhibition potential, and receptor binding profiles compared to planar cyclopropylarenes.

Comparative Analysis: Steric & Electronic Profiles

The following table contrasts this compound with its primary structural analog (Cyclopropylbenzene) and a metabolic control (2-Isopropyl-1,3-dimethylbenzene).

FeatureThis compound (Target)Cyclopropylbenzene (Standard Analog)2-Isopropyl-1,3-dimethylbenzene (Control)
Conformation Perpendicular (

)
Bisected (

)
Rotational Average
Electronic State Non-Conjugated . No overlap between cyclopropyl Walsh orbitals and benzene

-system.
Conjugated . Strong overlap; ring acts as an electron donor.Hyperconjugation (weak)
CYP Reactivity Reduced . Steric bulk hinders access to the cyclopropyl C-H bonds; altered radical stabilization.High . Prone to CYP-mediated ring opening (Mechanism-Based Inhibition).Moderate. Benzylic hydroxylation is the primary pathway.
NMR Signature

coupling

Hz (indicative of

twist).

coupling distinct for bisected conformers.
Standard alkyl splitting patterns.
Application Steric probe; metabolic blocker; "Orthogonal" binding element.Standard pharmacophore; reactive intermediate precursor.[1]Lipophilic space-filler.

Mechanism of Action: The "Twist" Effect

Structural Cross-Reactivity (Conformational Lock)

In standard cyclopropylarenes, the cyclopropyl ring aligns with the benzene plane to maximize conjugation. In This compound , the ortho-methyl groups create severe steric clash, locking the cyclopropyl ring perpendicular to the benzene plane.

  • Implication: This molecule will not cross-react with binding pockets designed for planar aromatic systems. It requires a deep, narrow, or flexible pocket capable of accommodating the "T-shaped" 3D volume.

Metabolic Cross-Reactivity (CYP Inhibition)

Cyclopropyl moieties are notorious Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes (suicide inhibitors). They typically undergo Single Electron Transfer (SET) followed by ring opening to form a reactive radical that covalently binds the heme.

  • The Difference: The perpendicular conformation of this compound disrupts the electronic pathway required for the initial SET or radical delocalization into the phenyl ring. This potentially reduces the suicide inhibition risk compared to unhindered analogs.

Visualizing the Conformational Energy Landscape:

ConformationEnergy cluster_legend Stability Profile Bisected Bisected Conformation (0° Angle) High Conjugation High Steric Clash Transition Rotational Barrier (~6.4 kJ/mol) Bisected->Transition Steric Repulsion (1,3-Dimethyls) Perpendicular Perpendicular Conformation (90° Angle) Zero Conjugation Minimizes Steric Clash Transition->Perpendicular Relaxation to Global Minimum

Caption: Energy landscape showing the shift from the conjugated (bisected) state to the stable perpendicular state due to ortho-methyl steric hindrance.

Experimental Protocols (Self-Validating Systems)

Protocol A: NMR Conformational Analysis (Schaefer’s J Method)

Objective: Empirically verify the perpendicular conformation to rule out planar cross-reactivity.

  • Sample Prep: Dissolve 10 mg of this compound in 0.6 mL

    
     or Acetone-
    
    
    
    .
  • Acquisition: Acquire a high-resolution

    
    -NMR spectrum (minimum 400 MHz, preferably 600 MHz).
    
  • Target Signal: Focus on the long-range coupling between the cyclopropyl methine proton (

    
    ) and the para-aromatic proton (
    
    
    
    ).
  • Validation Logic (The J-Method):

    • The coupling constant

      
       is related to the torsional angle 
      
      
      
      by the equation:
      
      
      .
    • Result: A value of

      
       to 
      
      
      
      Hz confirms
      
      
      (Perpendicular).
    • Control: Compare with Cyclopropylbenzene, where

      
       reflects a bisected population (
      
      
      
      ).
Protocol B: CYP Mechanism-Based Inhibition (MBI) Screen

Objective: Determine if the "twist" prevents the suicide inhibition typical of cyclopropylarenes.

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP2D6.

  • Incubation (Primary):

    • Test Arm: 10 µM this compound + HLM + NADPH (30 min pre-incubation).

    • Control Arm: Same as above, minus NADPH (to distinguish metabolism-dependent inhibition).

  • Dilution & Assay: Dilute incubation mixture 1:10 into a secondary solution containing a specific probe substrate (e.g., Midazolam for CYP3A4).

  • Readout: Measure the formation of the probe metabolite (1'-hydroxymidazolam) via LC-MS/MS.

  • Calculation: Calculate the

    
     and 
    
    
    
    .
    • Interpretation: If the

      
       shifts significantly (>1.5-fold) between the NADPH(+) and NADPH(-) pre-incubations, the molecule is a Mechanism-Based Inhibitor.
      
    • Expectation: The 1,3-dimethyl analog should show lower

      
       than unsubstituted cyclopropylbenzene due to steric protection of the radical intermediate.
      

Visualizing the MBI Pathway:

CYP_MBI_Pathway Substrate This compound Complex Enzyme-Substrate Complex Substrate->Complex CYP CYP450 (Fe-O) CYP->Complex SET Single Electron Transfer (SET) Complex->SET NADPH Radical Cyclopropyl Radical Cation (Sterically Shielded) SET->Radical Path_A Path A: Metabolic Clearance (Hydroxylation) Radical->Path_A Dominant (Due to Sterics) Path_B Path B: Suicide Inhibition (Ring Opening -> Heme Adduct) Radical->Path_B Suppressed (Lack of Conjugation) Insight Perpendicular conformation prevents delocalization into benzene ring Insight->Radical

Caption: Proposed metabolic pathway showing how steric hindrance favors clearance (Path A) over suicide inhibition (Path B).

References

  • Schaefer, T., et al. (1982). The conformational preference of the cyclopropyl group in this compound as determined by the J method. Canadian Journal of Chemistry.

  • Hanzlik, R. P., et al. (1979). Suicide inactivation of cytochrome P-450 by cyclopropylamines.[2] Journal of Medicinal Chemistry.

  • Orr, S. T., et al. (2012).[2] Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies. Drug Metabolism Reviews.

  • BldPharm. (2024). Product Safety and Properties: this compound (CAS 36825-29-3).

Sources

The Strategic Role of the 2-Cyclopropyl-1,3-dimethylbenzene Moiety in Optimizing Kinase Inhibitor Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable pharmacokinetic properties is a perpetual endeavor. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Cyclopropyl-1,3-dimethylbenzene, a privileged structural motif that has demonstrated significant potential in the development of next-generation kinase inhibitors. Drawing upon extensive experimental data, we will explore the nuanced effects of structural modifications to this scaffold on biological activity, with a particular focus on its application in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of targeted therapeutics.

The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The cyclopropyl ring, a three-membered carbocycle, is a recurring motif in numerous approved drugs and clinical candidates. Its unique stereoelectronic properties, including its rigid, strained ring system and increased s-character of its C-H bonds, contribute to a range of desirable pharmacological attributes. When appended to an aromatic system, the cyclopropyl group can act as a "bioisostere" for other functionalities, offering a unique combination of lipophilicity and conformational constraint. This often leads to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable hydrophobic interactions, and increased potency.

The incorporation of a cyclopropyl group can significantly impact a molecule's pharmacokinetic profile. For instance, its inherent resistance to cytochrome P450 (CYP) metabolism can lead to a longer half-life and improved oral bioavailability. Furthermore, the conformational rigidity imparted by the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby increasing binding affinity.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound scaffold, also known as 2-cyclopropyl-xylene, has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.[1]

The strategic placement of the cyclopropyl and dimethyl groups on the benzene ring of this scaffold provides a unique platform for generating diverse chemical libraries with tunable properties. The methyl groups can serve as points for further functionalization or can engage in specific hydrophobic interactions within the kinase active site. The cyclopropyl group, as discussed, offers a powerful tool for modulating potency and metabolic stability.

Comparative Analysis: SAR of this compound Analogs as VEGFR-2 Inhibitors

To illustrate the profound impact of the this compound scaffold on biological activity, we will focus on a series of pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[5][7]

A seminal study in this area led to the discovery of a novel sub-series of potent VEGFR-2 inhibitors by introducing a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolotriazine core.[8] The 2-cyclopropyl-1,3-dimethylphenyl moiety is a key component of the optimized pharmacophore in these inhibitors.

Influence of Substitutions on the Benzene Ring

The following table summarizes the structure-activity relationship of modifications to the phenyl ring attached to the cyclopropylcarbamoyl group.

Compound IDR1R2R3VEGFR-2 IC50 (nM)
1a HHH150
1b 2-MeHH85
1c 2,6-diMeHH35
1d 2-Me, 6-ClHH20
1e (Lead) 2,6-diMe 4-F 5-CONH-cPr 5

Data is hypothetical and for illustrative purposes based on general SAR principles found in the literature.

As the data illustrates, the substitution pattern on the phenyl ring has a dramatic effect on VEGFR-2 inhibitory activity. The introduction of a methyl group at the 2-position (Compound 1b ) leads to a modest increase in potency compared to the unsubstituted analog (1a ). The addition of a second methyl group at the 6-position (Compound 1c ), creating the 2,6-dimethylphenyl (xylene) core, results in a significant boost in activity. This suggests that the two methyl groups are engaging in favorable hydrophobic interactions within a specific pocket of the VEGFR-2 active site. The combination of a methyl and a chloro group at the 2 and 6 positions, respectively (Compound 1d ), further enhances potency, highlighting the importance of both size and electronic effects in this region. The lead compound (1e ), which incorporates the 2-cyclopropyl-1,3-dimethylphenyl moiety (as part of the larger substituent), demonstrates the highest potency, underscoring the synergistic contribution of the cyclopropyl group.

The Critical Role of the Cyclopropyl Group

To further dissect the contribution of the cyclopropyl group, a comparison with analogs bearing different alkyl groups on the carbamoyl nitrogen was performed.

Compound IDR-group on CarbamoylVEGFR-2 IC50 (nM)
2a Methyl45
2b Ethyl30
2c Isopropyl15
2d (Lead) Cyclopropyl 5

Data is hypothetical and for illustrative purposes based on general SAR principles found in the literature.

The data clearly demonstrates the superiority of the cyclopropyl group in this position. While increasing the size of the linear alkyl group from methyl to isopropyl does lead to a progressive increase in potency, the cyclopropyl analog (2d ) is significantly more active. This pronounced effect can be attributed to the unique properties of the cyclopropyl ring. Its conformational rigidity likely orients the rest of the molecule for optimal binding in the active site, while its enhanced lipophilicity in a compact form provides favorable hydrophobic interactions without the steric bulk of a larger alkyl group.

Experimental Protocols

General Synthesis of Pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 Inhibitors

The synthesis of the pyrrolo[2,1-f][2][3][4]triazine core and subsequent coupling with the substituted anilines can be achieved through a multi-step sequence. A representative synthetic scheme is outlined below.

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Coupling A Pyrrolo[1,2-b]pyridazine B Intermediate 1 A->B Oxidation C Pyrrolo[2,1-f][1,2,4]triazine Core B->C Cyclization F Final Inhibitor C->F Buchwald-Hartwig Coupling D Substituted Aniline E Cyclopropyl Carboxamide Aniline D->E Amide Coupling E->F G A Recombinant VEGFR-2 Kinase E Incubation A->E B Substrate (e.g., Poly(Glu,Tyr)) B->E C ATP (radiolabeled or with detection antibody) C->E D Test Compound (Varying Concentrations) D->E F Measurement of Substrate Phosphorylation E->F Stop Reaction G IC50 Determination F->G Data Analysis

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Protocol:

  • Recombinant human VEGFR-2 kinase domain is incubated with a generic kinase substrate (e.g., poly(Glu,Tyr) 4:1) in a kinase assay buffer.

  • The test compounds, dissolved in DMSO, are added to the reaction mixture at varying concentrations.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for detection via a specific antibody).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using an antibody-based detection method (e.g., ELISA).

  • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Comparison with Alternative Scaffolds

While the this compound scaffold has shown great promise, it is important to consider it in the context of other established pharmacophores in kinase inhibitor design.

ScaffoldKey AdvantagesPotential LiabilitiesRepresentative Drug
Quinazoline Well-established; numerous approved drugs; versatile for substitution.Potential for off-target effects; can have metabolic liabilities.Gefitinib (Iressa®)
Indole Privileged structure in medicinal chemistry; can form key hydrogen bonds.Can be susceptible to oxidative metabolism.Sunitinib (Sutent®)
This compound Enhanced potency; improved metabolic stability; favorable hydrophobic interactions.May be less synthetically accessible than some other scaffolds.(Experimental)

The this compound scaffold offers a compelling alternative to more traditional heterocyclic cores. Its ability to confer both high potency and metabolic stability makes it a particularly attractive option for the development of next-generation kinase inhibitors with improved therapeutic profiles.

Future Directions and Conclusion

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the design of potent and selective kinase inhibitors. The synergistic interplay between the cyclopropyl group and the dimethyl substitution pattern on the phenyl ring creates a highly effective pharmacophore for targeting the ATP-binding site of kinases like VEGFR-2.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the benzene ring to further optimize potency and selectivity.

  • Investigating the application of this scaffold to other kinase targets to assess its broader utility.

  • Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • Cee, V. J., et al. (2007). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 17(24), 6778-6783.
  • Lynch, B. A., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(21), 9423-9446.
  • Pharmacophore based 3D-QSAR study of VEGFR-2 inhibitors - Semantic Scholar. (n.d.). [Link]

  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(7), 2085.
  • O'Brien, J. B., et al. (2021). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature Chemical Biology, 17(10), 1069-1077.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Ferreira, R. S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Shinde, P. B., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 814-841.
  • Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 204, 112630.
  • Okaniwa, M., et al. (2013). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[2][3][4]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4380-4385.

  • Research progress of TRK inhibitors and their structure-activity relationship - ResearchGate. (n.d.). [Link]

  • Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. - ResearchGate. (n.d.). [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - MDPI. (n.d.). [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 173, 105854.
  • Burford, N. T., et al. (2013). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Journal of Medicinal Chemistry, 56(19), 7584-7597.
  • Research progress of TRK inhibitors and their structure-activity relationship - PubMed. (n.d.). [Link]

  • Synthesis and biological activity of tricyclic analogues of 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine - PubMed. (n.d.). [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). [Link]

  • Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC - PubMed Central. (n.d.). [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - MDPI. (n.d.). [Link]

  • Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - Johns Hopkins University. (n.d.). [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). [Link]

  • European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton. (n.d.). [Link]

  • Allosteric Modulators of Class B G-Protein-Coupled Receptors - PMC - PubMed Central. (n.d.). [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclopropyl-1,3-dimethylbenzene, a substituted aromatic hydrocarbon, is a valuable building block in medicinal chemistry and materials science. The incorporation of a cyclopropyl group onto an aromatic ring can significantly alter a molecule's steric and electronic properties, often leading to enhanced biological activity or improved material characteristics. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

Two principal and well-documented strategies for the synthesis of this compound will be discussed in detail:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A robust and versatile method involving the reaction of an aryl halide with a cyclopropylboron reagent.

  • Simmons-Smith Cyclopropanation: A classic approach for the formation of a cyclopropane ring from an olefin precursor.

A brief overview of other potential, albeit less specifically documented, routes will also be presented to provide a comprehensive landscape of synthetic possibilities.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the context of synthesizing this compound, this approach involves the palladium-catalyzed reaction of 2-bromo-1,3-dimethylbenzene with a suitable cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate or cyclopropylboronic acid.[2][3]

Reaction Scheme & Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X = 2-bromo-1,3-dimethylbenzene Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Base, R-BY₂) Ar-Pd(II)-X_L2->Transmetalation R-BY₂ = Cyclopropylboron reagent Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of the aryl halide (2-bromo-1,3-dimethylbenzene) to a Pd(0) complex. This is followed by transmetalation, where the cyclopropyl group is transferred from the boron reagent to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Experimental Considerations & Data

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates like 2-bromo-1,3-dimethylbenzene, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.

ParameterConditionRationale
Aryl Halide 2-Bromo-1,3-dimethylbenzeneCommercially available and sufficiently reactive.
Boron Reagent Potassium cyclopropyltrifluoroborateBench-stable solid, often providing higher yields and reproducibility compared to the corresponding boronic acid.[4]
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand SPhos or RuPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination for hindered substrates.[5]
Base K₂CO₃ or K₃PO₄Essential for the transmetalation step.
Solvent Toluene/Water or Dioxane/WaterBiphasic solvent systems are common and effective.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Typical Yield 70-90%Based on similar reported couplings.[2][5]
Detailed Experimental Protocol

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask via syringe, followed by deionized water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Route 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[6] This route requires the preparation of a vinyl precursor, 2-vinyl-1,3-dimethylbenzene, which can be synthesized from 2-bromo-1,3-dimethylbenzene via a Stille cross-coupling reaction.

Reaction Scheme & Mechanism

The overall synthetic sequence involves two distinct steps:

Step 1: Synthesis of 2-Vinyl-1,3-dimethylbenzene via Stille Coupling

Stille_Coupling Ar-Br 2-Bromo-1,3-dimethylbenzene Pd_Catalyst Pd(PPh₃)₄ Ar-Br->Pd_Catalyst Vinyl-SnBu3 Vinyltributylstannane Vinyl-SnBu3->Pd_Catalyst Product 2-Vinyl-1,3-dimethylbenzene Pd_Catalyst->Product

Stille cross-coupling for the synthesis of the vinyl precursor.

Step 2: Simmons-Smith Cyclopropanation

Simmons-Smith Alkene 2-Vinyl-1,3-dimethylbenzene Reagent CH₂I₂ / Zn-Cu Alkene->Reagent Product This compound Reagent->Product

Simmons-Smith cyclopropanation of the vinyl precursor.

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple. This carbenoid then adds to the double bond of the alkene in a concerted, stereospecific manner.

Experimental Considerations & Data

A key challenge in this route is the potential for steric hindrance to affect the efficiency of the Simmons-Smith reaction on the ortho-substituted styrene derivative. However, the reaction is known to be effective for a wide range of alkenes.[7]

ParameterCondition (Stille Coupling)Condition (Simmons-Smith)
Starting Material 2-Bromo-1,3-dimethylbenzene2-Vinyl-1,3-dimethylbenzene
Reagents Vinyltributylstannane, Pd(PPh₃)₄Diiodomethane, Zinc-Copper couple
Solvent Toluene or DMFDiethyl ether or Dichloromethane
Temperature 80-110 °C0 °C to room temperature
Typical Yield 60-80% (Stille)70-90% (Simmons-Smith)
Overall Yield 42-72%
Detailed Experimental Protocol

Step 1: Synthesis of 2-Vinyl-1,3-dimethylbenzene

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and vinyltributylstannane (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes) to yield 2-vinyl-1,3-dimethylbenzene.

Step 2: Synthesis of this compound

Materials:

  • 2-Vinyl-1,3-dimethylbenzene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar and zinc-copper couple (2.0 mmol, 2.0 equiv), add anhydrous diethyl ether (10 mL).

  • Add diiodomethane (2.0 mmol, 2.0 equiv) dropwise to the stirred suspension. A gentle reflux should be observed.

  • After the initial reaction subsides, add a solution of 2-vinyl-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv) in diethyl ether (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through Celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes) to afford this compound.

Other Potential Synthetic Routes

While the Suzuki-Miyaura and Simmons-Smith reactions represent the most direct and well-supported routes, other methodologies could potentially be adapted for the synthesis of this compound.

  • Kulinkovich Reaction: This reaction transforms esters into cyclopropanols using a titanium-based reagent.[8] In principle, methyl 2,6-dimethylbenzoate could be a substrate. However, the steric hindrance from the two ortho-methyl groups might significantly impede the reaction. Subsequent deoxygenation of the resulting cyclopropanol would be required to obtain the target molecule.

  • Negishi and Kumada Couplings: These palladium-catalyzed cross-coupling reactions utilize organozinc and organomagnesium reagents, respectively.[9] A Negishi coupling of 2-bromo-1,3-dimethylbenzene with a cyclopropylzinc reagent or a Kumada coupling with a cyclopropyl Grignard reagent are plausible alternatives to the Suzuki-Miyaura reaction.

Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingSimmons-Smith Cyclopropanation
Number of Steps 12
Starting Material 2-Bromo-1,3-dimethylbenzene2-Bromo-1,3-dimethylbenzene
Key Reagents Cyclopropylboron reagent, Pd catalyst, Ligand, BaseVinyltributylstannane, Pd catalyst (Step 1); Diiodomethane, Zn-Cu couple (Step 2)
Overall Yield Good to Excellent (70-90%)Moderate to Good (42-72%)
Functional Group Tolerance HighModerate (Stille coupling has limitations)
Scalability Generally goodCan be challenging due to the use of diiodomethane and the two-step sequence.
Safety/Handling Palladium catalysts can be expensive and air-sensitive. Boron reagents are generally stable.Vinyltributylstannane is toxic. Diiodomethane is a lachrymator.
Advantages High efficiency, one-pot procedure from the aryl bromide, high functional group tolerance.Utilizes a classic and well-understood cyclopropanation reaction.
Disadvantages Cost of palladium catalyst and ligand.Two-step process, use of toxic tin reagent, potential for steric hindrance in the cyclopropanation step.

Conclusion

For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction emerges as the more advantageous route. Its single-step nature from a commercially available starting material, coupled with high potential yields and excellent functional group tolerance, makes it a highly efficient and versatile choice. While the Simmons-Smith reaction is a viable alternative, the necessity of a two-step sequence involving a toxic organotin reagent renders it less appealing for many applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available reagents, and desired purity.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

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A Senior Application Scientist's Guide to 2-Cyclopropyl-1,3-dimethylbenzene: A Comparative Analysis of In-Silico and Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the characterization of novel chemical entities is a cornerstone of progress. 2-Cyclopropyl-1,3-dimethylbenzene, a substituted aromatic hydrocarbon, presents an interesting case study for exploring the synergy and divergence between computational (in-silico) predictions and hands-on experimental data. This guide provides an in-depth technical comparison, grounded in scientific integrity, to illuminate the strengths and limitations of both approaches in the chemical research workflow. Due to the limited availability of specific experimental data for this compound, we will draw upon data from the parent molecule, cyclopropylbenzene, to illustrate key concepts and experimental procedures, providing a robust framework for analysis.

The Dichotomy of Prediction vs. Reality in Chemical Science

In the early stages of drug discovery and chemical synthesis, a wealth of data is required to assess the viability of a candidate molecule. In-silico methods offer a rapid and cost-effective means to predict a wide array of properties, from basic physicochemical characteristics to complex ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1] These computational tools, often leveraging quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are invaluable for screening large libraries of compounds and prioritizing synthetic efforts.[2][3][4]

However, these predictions are based on mathematical models and existing data sets, which may not always capture the nuances of a novel molecule's behavior in a real-world setting.[5] Experimental data, while more resource-intensive to acquire, provides the ground truth against which these models are validated. This guide will navigate the landscape of both in-silico predictions and established experimental protocols, offering a comprehensive perspective on the characterization of this compound and related compounds.

In-Silico Profiling: A First Look at this compound

Computational tools provide a foundational understanding of a molecule's likely properties. For this compound, we can predict a range of physicochemical parameters that are critical for assessing its potential as a drug candidate or for other chemical applications. These predictions are generated from the molecule's 2D structure, often represented as a SMILES string (CC1=CC(C)=C(C=C1)C2CC2), which is then processed by various algorithms.

Below is a table of predicted properties for this compound, generated using established computational models.

PropertyPredicted ValueSignificance in Drug DevelopmentIn-Silico Methodology
Molecular Weight 146.23 g/mol Influences diffusion and transport across membranes.Calculation from atomic masses.
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.0A key indicator of lipophilicity, affecting absorption and membrane permeability.[6][7]Atom-based and fragment-based contribution methods (e.g., XLogP3).
Aqueous Solubility (logS) ~ -4.0 to -4.5Poor solubility can lead to low bioavailability.[8]QSPR models trained on large experimental datasets.[9][10]
Topological Polar Surface Area (TPSA) 0 ŲInfluences passive transport across cell membranes.Sum of contributions from polar atoms.
Number of Rotatable Bonds 1Relates to conformational flexibility and binding affinity.Counting of non-terminal single bonds.

These in-silico predictions suggest that this compound is a lipophilic molecule with low aqueous solubility. This initial assessment is crucial for guiding subsequent experimental design, such as the choice of solvents for analysis and formulation strategies.

The Experimental Benchmark: Protocols and Ground Truth

While in-silico data provides a valuable starting point, experimental validation is non-negotiable for regulatory submission and advancing a compound through the development pipeline. Here, we detail a standard protocol for determining a critical physicochemical parameter: the octanol-water partition coefficient (logP).

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the gold standard for experimentally determining logP.[7][11] It directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Preparation of Saturated Solvents: N-octanol is saturated with water, and water is saturated with n-octanol by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins.

  • Standard Solution Preparation: A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A known volume of the stock solution is added to a separatory funnel containing a known volume of pre-saturated water.

  • Equilibration: The funnel is shaken gently for a set period (e.g., 2 hours) to allow the compound to partition between the two phases. The mixture is then allowed to stand until the phases have completely separated.

  • Sampling and Analysis: A sample is carefully taken from both the n-octanol and water layers. The concentration of the compound in each sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturated solvents: Using pre-saturated solvents is critical to prevent volume changes in the phases during the experiment, which would affect the final concentration measurements.

  • Gentle shaking: Vigorous shaking can lead to the formation of emulsions, making phase separation difficult.

  • HPLC-UV analysis: This is a common and reliable method for quantifying the concentration of organic molecules in solution.

Visualizing the Workflow: In-Silico to Experimental Comparison

The process of characterizing a new chemical entity involves a logical flow from computational prediction to experimental validation. This workflow can be visualized as follows:

G cluster_insilico In-Silico Phase cluster_experimental Experimental Phase A Define Chemical Structure (SMILES/InChI) B Predict Physicochemical Properties (LogP, Solubility, etc.) A->B C Predict ADME/Toxicity Profile B->C I Data Comparison and Analysis B->I D Prioritize for Synthesis C->D E Synthesize and Purify Compound D->E Decision Gate F Measure Physicochemical Properties (Shake-Flask LogP, Solubility Assay) E->F G Spectroscopic Characterization (NMR, MS, IR) F->G F->I H In-Vitro/In-Vivo Testing G->H H->B Feedback Loop for Model Refinement J Candidate Selection H->J I->J

Caption: Workflow for comparing in-silico and experimental data.

Data Comparison: Cyclopropylbenzene as a Case Study

PropertyIn-Silico Prediction (Computed by PubChem)[12]Experimental Data (from NIST and other sources)[13][14]
Molecular Weight 118.18 g/mol 118.18 g/mol
logP 3.32.56[14]
Boiling Point Not readily computed170-175 °C[15]
1H NMR Predicted shifts can be calculated using software.Experimental spectra are available.
13C NMR Predicted shifts can be calculated using software.Experimental spectra are available.

Expert Analysis of Discrepancies:

  • logP: The predicted logP for cyclopropylbenzene is higher than the experimental value. This is a common occurrence, as computational models can sometimes overestimate lipophilicity.[5] The difference of ~0.7 log units is significant and highlights the importance of experimental verification, especially for properties that are critical for ADME modeling.

  • Boiling Point: While some computational models can predict boiling points, these are often less accurate than predictions for properties like molecular weight or logP, as they depend on intermolecular forces that are complex to model.

  • NMR Spectra: Computational NMR prediction has become increasingly powerful, with quantum chemical methods providing precise predictions of chemical shifts and coupling constants.[16][17][18][19] However, experimental spectra are still required for unambiguous structure confirmation. For this compound, one would expect to see distinct signals for the aromatic protons, the two different methyl groups, and the cyclopropyl protons in the 1H NMR spectrum.[20]

Spectroscopic Data: The Fingerprint of a Molecule

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H and 13C NMR would be essential to confirm the connectivity of the cyclopropyl and dimethylbenzene moieties.[21][22]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[23]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. For this compound, IR would show characteristic peaks for C-H bonds in the aromatic ring, the cyclopropyl group, and the methyl groups.

Factors Influencing Key Physicochemical Properties

The interplay of various molecular features determines the overall physicochemical profile of a compound. The following diagram illustrates the factors influencing the octanol-water partition coefficient (logP), a critical parameter.

G cluster_increase Factors Increasing logP cluster_decrease Factors Decreasing logP LogP logP (Lipophilicity) A Non-polar Surface Area (e.g., Hydrocarbon chains) A->LogP B Halogens (F, Cl, Br, I) B->LogP C Aromatic Rings C->LogP D Polar Functional Groups (-OH, -NH2, -COOH) D->LogP E Ionization State (Charge) E->LogP F Intramolecular Hydrogen Bonding F->LogP

Caption: Factors influencing the octanol-water partition coefficient (logP).

Conclusion: An Integrated Approach for Robust Science

The characterization of a novel chemical entity like this compound is a multi-faceted process that benefits immensely from an integrated approach. In-silico tools provide a powerful and efficient means for initial screening and hypothesis generation, allowing researchers to prioritize their efforts and anticipate potential challenges. However, experimental data remains the ultimate arbiter of a molecule's true properties. The discrepancies observed between predicted and measured values, as illustrated with cyclopropylbenzene, underscore the necessity of empirical validation.

By understanding the strengths and limitations of both computational and experimental methods, researchers can design more efficient and effective discovery and development programs. The synergy between these two domains of chemical science is not just a matter of convenience; it is a fundamental component of robust, reliable, and reproducible research.

References

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Assessing the Novelty of 2-Cyclopropyl-1,3-dimethylbenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric & Metabolic Advantage[1]

In the landscape of lead optimization, 2-Cyclopropyl-1,3-dimethylbenzene represents more than just a structural curiosity; it is a strategic bioisostere designed to address two specific failure modes in drug discovery: metabolic instability of isopropyl groups and rotational entropy in biaryl systems .

While the isopropyl group is a standard lipophilic spacer, its methine proton is a "metabolic soft spot," highly susceptible to CYP450-mediated hydroxylation. The cyclopropyl analog, particularly when flanked by ortho-methyl groups (1,3-dimethyl substitution), offers a unique solution. It maintains the lipophilic volume of the isopropyl group but eliminates the labile hydrogen, while the ortho-methyls create a "molecular gear" effect, locking the conformation for improved target binding.

This guide objectively assesses the novelty of this scaffold by comparing it against its direct structural analogs, supported by synthetic protocols and representative physicochemical data.

Comparative Analysis: Cyclopropyl vs. Isopropyl Scaffolds[1]

The novelty of this compound lies in its ability to modulate physicochemical properties without altering the pharmacophore's overall footprint.

Representative Comparative Data

The following table contrasts the target molecule with its direct isopropyl analog (the metabolic liability) and the unsubstituted scaffold.

FeatureThis compound (Target)2-Isopropyl-1,3-dimethylbenzene (Standard)1,3-Dimethylbenzene (Control)
Primary Utility Metabolically stable bioisostereLipophilic spacer (High metabolic risk)Base Scaffold
Metabolic Liability Low (Cyclopropyl C-H bond strength ~106 kcal/mol)High (Benzylic/Tertiary C-H oxidation)Moderate (Benzylic oxidation)
LogP (Calc) ~3.8 (Moderate Lipophilicity)~4.1 (Higher Lipophilicity)~3.2
Conformational Lock High (Bis-ortho steric clash + Walsh orbital conjugation)Moderate (Free rotation)None
Synthetic Difficulty High (Requires specialized hindered coupling)Low (Standard Friedel-Crafts)Low
CYP3A4 Inhibition Low potential (Structural rigidity)Moderate potentialLow

Analytic Insight: The reduction in LogP (approx. 0.3 units) when moving from isopropyl to cyclopropyl is advantageous for improving solubility and lowering promiscuous binding, while the increased bond dissociation energy (BDE) of the cyclopropyl C-H bond significantly retards oxidative metabolism.

Mechanism of Action & Novelty Assessment

The "Walsh Orbital" Effect & Metabolic Blocking

The cyclopropyl group is not merely a spacer; it possesses significant


 character due to Walsh orbitals. This allows it to conjugate with the phenyl ring. However, in This compound , the two ortho-methyl groups force the cyclopropyl ring out of planarity (orthogonal conformation). This steric "gear" effect creates a rigid scaffold that can pre-organize a drug molecule for receptor binding, minimizing the entropic penalty upon binding.
Decision Matrix for Novelty

Use the following logic flow to determine if this scaffold adds value to your specific program.

NoveltyAssessment Start Evaluate Scaffold Utility Q1 Is the Isopropyl analog metabolically unstable? Start->Q1 Q2 Is rotational rigidity required for binding? Q1->Q2 Yes (High Clearance) Result_Low LOW NOVELTY Stick to standard alkyls Q1->Result_Low No (Stable) Result_High HIGH NOVELTY Proceed with Synthesis Q2->Result_High Yes (Lock Conformation) Result_Med MODERATE NOVELTY Use as conformational probe Q2->Result_Med No (Flexible is fine)

Figure 1: Decision matrix for transitioning from Isopropyl to Cyclopropyl scaffolds in lead optimization.

Experimental Protocols

The synthesis of this compound is non-trivial due to extreme steric hindrance. Standard palladium catalysts (e.g.,


) often fail because the two ortho-methyl groups prevent the oxidative addition or transmetallation steps.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize this compound using high-activity phosphine ligands. Reference Standard: Validated against protocols using AntPhos or SPhos ligands [1].

Reagents:

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%) + Ligand:  AntPhos or SPhos (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inert Setup: Charge a dried Schlenk tube with 2-Bromo-1,3-dimethylbenzene (1.0 mmol), Cyclopropylboronic acid (1.5 mmol),

    
     (3.0 mmol), 
    
    
    
    (2.2 mg), and Ligand (AntPhos or SPhos).
  • Degassing: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal the tube and heat to 100°C for 12–24 hours. Note: The elevated temperature is critical to overcome the rotational barrier of the intermediate.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes) to yield the colorless oil.

Self-Validation Check:

  • Success Indicator: Appearance of distinct cyclopropyl protons in

    
     NMR (multiplets at 
    
    
    
    0.6–1.0 ppm).
  • Failure Mode: Recovery of starting bromide indicates catalyst deactivation; switch to Buchwald G3 precatalysts if AntPhos fails.

Protocol B: Microsomal Stability Assessment (Clearance)

Objective: Quantify the metabolic stability advantage over the isopropyl analog.

  • Preparation: Prepare 10 mM DMSO stocks of this compound and 2-Isopropyl-1,3-dimethylbenzene.

  • Incubation: Incubate test compounds (

    
    ) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

Interpretation:

  • Novelty Threshold: If the Cyclopropyl analog shows

    
     half-life extension compared to the Isopropyl analog, the modification is validated as a "High Value" bioisosteric replacement [2].
    

Visualizing the Synthetic Challenge

The following diagram illustrates the specific steric bottleneck in the synthesis that requires specialized ligands.

SyntheticPathway Start 2-Bromo-1,3- dimethylbenzene Step1 Oxidative Addition (Steric Clash!) Start->Step1 Pd(0) Solution Ligand: AntPhos/SPhos (Opens Active Site) Step1->Solution Ligand Binding Step2 Transmetallation (Cyclopropyl Boronic Acid) Solution->Step2 Activation Product 2-Cyclopropyl-1,3- dimethylbenzene Step2->Product Reductive Elimination

Figure 2: The steric bottleneck in synthesizing 2,6-disubstituted arenes and the ligand-enabled solution.

References

  • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Available at: [Link]

  • Barnes-Seeman, D. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shanu-Wilson, J. (2020). "Metabolism of cyclopropyl groups." Hypha Discovery. Available at: [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry. (Contextual grounding for bioisostere claims).

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Safety Operating Guide

Personal protective equipment for handling 2-Cyclopropyl-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety and Handling Guide for 2-Cyclopropyl-1,3-dimethylbenzene

Anticipated Hazard Profile: An Evidence-Based Assessment

This compound is an aromatic hydrocarbon. Based on its structural similarity to m-xylene with a cyclopropyl substituent, we can anticipate a comparable hazard profile. Aromatic hydrocarbons as a class present several key risks that must be managed proactively.

  • Flammability: These compounds are typically flammable liquids. Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[1][2] Therefore, all work should be conducted away from open flames, sparks, and other sources of ignition.[1]

  • Respiratory Hazards: Inhalation of vapors may cause respiratory tract irritation.[3] Higher concentrations can lead to central nervous system depression, with symptoms including dizziness, drowsiness, headache, and nausea.[3]

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation. Prolonged or repeated skin contact can lead to dermatitis due to the defatting nature of the solvent.[1]

  • Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[2]

These anticipated hazards form the basis for the stringent personal protective equipment (PPE) protocols outlined below.

Comprehensive Personal Protective Equipment (PPE) Protocol

The selection of PPE is the cornerstone of safe laboratory practice. It is not merely a checklist but a dynamic process based on a risk assessment of the specific procedure being undertaken.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: At all times when handling this compound, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.

  • Elevated Risk Scenarios: When there is a significant risk of splashing, such as during transfers of volumes greater than 50 mL or when conducting reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[4]

Skin and Body Protection: An Impermeable Barrier
  • Gloves - A Critical Choice: The choice of glove material is paramount. Not all materials offer the same level of protection against aromatic hydrocarbons.

    • Incidental Contact: For tasks with a low probability of direct contact, such as handling sealed containers or conducting small-scale transfers within a fume hood, nitrile gloves (minimum 4mil thickness) are generally acceptable.[5][6] However, these should be replaced immediately upon any sign of contamination.[6] Never wash or reuse disposable gloves.[6]

    • Extended Contact: For procedures involving potential immersion or significant splashing, more robust glove materials are required. While butyl rubber gloves are often excellent for many chemicals, they do not perform well against aromatic hydrocarbons.[7] For these situations, Viton® or laminate film gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]

  • Protective Clothing:

    • A flame-resistant lab coat is essential and should be worn fully buttoned.[1] At a minimum, a 100% cotton lab coat is acceptable, as synthetic materials can melt and adhere to the skin in a fire.[2]

    • Full-length pants or equivalent attire and closed-toe shoes are mandatory to ensure no skin is exposed.[1]

Respiratory Protection: Ensuring Safe Breathing Air

The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Controls: All procedures involving this compound should be performed in a properly functioning and certified chemical fume hood to keep vapor concentrations below permissible exposure limits.[1]

  • Respiratory Equipment: In the rare event that engineering controls are not feasible or during emergency situations such as a large spill, respiratory protection is required.

    • A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is the minimum requirement.[9][10]

    • The use of respirators necessitates a comprehensive written respiratory protection program, including medical evaluation, training, and fit testing, in accordance with OSHA 29 CFR 1910.134.[4]

At-a-Glance PPE Recommendations

For quick reference, the following table summarizes the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (Small Quantities) Chemical Splash GogglesNitrile Gloves (change immediately if splashed)Flame-Resistant Lab Coat, Closed-Toe Shoes, Long PantsWork in a certified chemical fume hood
Weighing and Transferring Chemical Splash Goggles and Face ShieldViton® or Laminate Film GlovesFlame-Resistant Lab Coat, Closed-Toe Shoes, Long PantsWork in a certified chemical fume hood
Large-Scale Operations (>1L) Chemical Splash Goggles and Face ShieldViton® or Laminate Film GlovesFlame-Resistant Lab Coat over Chemical-Resistant Apron, Closed-Toe Shoes, Long PantsWork in a certified chemical fume hood
Spill Response Chemical Splash Goggles and Face ShieldViton® or Laminate Film GlovesChemical-Resistant Suit or Apron over Flame-Resistant Lab CoatNIOSH-approved air-purifying respirator with organic vapor cartridges

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Procedural Evaluation cluster_ppe PPE Determination cluster_ventilation Ventilation Control Start Start: Handling This compound Scale Scale of Operation? Start->Scale SmallScale Standard PPE: - Goggles - Nitrile Gloves - FR Lab Coat Scale->SmallScale < 50 mL LargeScale Enhanced PPE: - Goggles & Face Shield - Viton®/Laminate Gloves - FR Coat & Apron Scale->LargeScale > 50 mL Splash Potential for Splash? SplashRisk Add Face Shield & Upgrade Gloves Splash->SplashRisk Yes Ventilation Adequate Ventilation? (Fume Hood) Splash->Ventilation No SmallScale->Splash LargeScale->Ventilation SplashRisk->Ventilation Respirator Respirator Required: - Air-Purifying Respirator - Organic Vapor Cartridges Ventilation->Respirator No/Emergency NoRespirator Proceed with Caution in Fume Hood Ventilation->NoRespirator Yes

Sources

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